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4-Aminocyclohexane-1-carboxamide hydrochloride Documentation Hub

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  • Product: 4-Aminocyclohexane-1-carboxamide hydrochloride
  • CAS: 856563-23-0

Core Science & Biosynthesis

Foundational

Technical Profile: trans-4-Aminocyclohexanecarboxamide HCl

Executive Summary trans-4-Aminocyclohexanecarboxamide HCl is a bifunctional cyclohexane derivative characterized by a primary amine and a primary carboxamide group in a 1,4-trans arrangement. This molecule represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Aminocyclohexanecarboxamide HCl is a bifunctional cyclohexane derivative characterized by a primary amine and a primary carboxamide group in a 1,4-trans arrangement. This molecule represents a critical structural scaffold in medicinal chemistry, serving as a "rigid linker" that enforces a specific spatial distance between pharmacophores.

While often confused with the renowned ROCK inhibitor Y-27632 (which is a pyridyl amide derivative), this primary amide serves as a distinct building block and a simplified structural congener. Its thermodynamic stability, governed by the diequatorial chair conformation, makes it an ideal template for designing inhibitors of Rho-associated protein kinase (ROCK) and Extracellular Signal-Regulated Kinase (ERK).

Structural Analysis & Physicochemical Properties[1][2][3][4]

Chemical Identity[1]
  • IUPAC Name: trans-4-Aminocyclohexane-1-carboxamide hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.66 g/mol (HCl salt); 142.20 g/mol (Free base)

  • Physical State: White crystalline solid

  • Solubility: Highly soluble in water, DMSO, and methanol; insoluble in non-polar organic solvents (hexanes, DCM).

Stereochemistry: The Diequatorial Preference

The biological activity and synthetic utility of this molecule rely entirely on its stereochemistry. The cyclohexane ring adopts a chair conformation.

  • trans-Isomer: Both the amino group (

    
    ) and the carboxamide group (
    
    
    
    ) occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable than the cis-isomer (where one group would be forced axial).
  • Implication: Synthetic routes are designed to equilibrate mixtures toward this thermodynamically favored trans form.

Structural Visualization

The following diagram illustrates the connectivity and the critical diequatorial geometry.

Structure cluster_0 Structural Key Molecule trans-4-Aminocyclohexanecarboxamide HCl Chair Conformation: Chair (Diequatorial) Molecule->Chair Geometry Amine C4-Amino Group (Equatorial) Chair->Amine Amide C1-Carboxamide (Equatorial) Chair->Amide

Figure 1: Structural hierarchy highlighting the thermodynamic preference for the diequatorial chair conformation.

Synthetic Methodology

Note on Safety: This protocol involves the use of corrosive acids and potential sensitizers. All steps should be performed in a fume hood with appropriate PPE.

Synthesis Strategy: The Boc-Protection Route

Direct amidation of 4-aminocyclohexanecarboxylic acid is difficult due to the competing nucleophilicity of the amine. A self-validating protocol uses Boc-protection to mask the amine, followed by mixed-anhydride amidation and deprotection.

Step 1: Boc-Protection
  • Reagents: trans-4-aminocyclohexanecarboxylic acid,

    
    , NaOH, Dioxane/Water.
    
  • Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

  • Checkpoint: The product should precipitate upon acidification.

Step 2: Amidation (The Mixed Anhydride Method)
  • Reagents: Boc-protected acid, Ethyl Chloroformate (or Isobutyl Chloroformate), N-Methylmorpholine (NMM), Ammonium Hydroxide (

    
    ) or Ammonium Bicarbonate.
    
  • Protocol:

    • Dissolve Boc-acid in dry THF at -10°C.

    • Add NMM (1.1 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride in situ.

    • Stir for 15 mins.

    • Add concentrated aqueous ammonia or solid ammonium bicarbonate.

    • Allow to warm to room temperature.

  • Why this works: The mixed anhydride activates the carboxylic acid, making it susceptible to attack by the weak nucleophile ammonia.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Suspend the Boc-amide in Dioxane.

    • Add 4M HCl/Dioxane solution (excess).

    • Stir until precipitation of the HCl salt is complete (typically 2-4 hours).

    • Filter the white solid and wash with diethyl ether.

Synthetic Workflow Diagram

Synthesis Start trans-4-Aminocyclohexanecarboxylic Acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 Intermediate: Boc-Amino Acid Step1->Inter1 Step2 Step 2: Activation & Amidation (ClCO2Et, NMM, then NH3) Inter1->Step2 Inter2 Intermediate: Boc-Amide Step2->Inter2 Step3 Step 3: Acid Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: trans-4-Aminocyclohexanecarboxamide HCl Step3->Final

Figure 2: Step-by-step synthetic pathway utilizing orthogonal protection strategies.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

ParameterMethodExpected Result / Specification
Purity HPLC (C18 Column)>98% (Area under curve). Detection at 210 nm (low UV absorption due to lack of chromophore).
Identity

-NMR (DMSO-

)

1.1-1.4 (m, 4H):
Axial protons.

1.8-2.0 (m, 4H):
Equatorial protons.

2.1 (m, 1H):
CH-CO (Axial).

2.9 (m, 1H):
CH-N (Axial).

6.8 & 7.3 (s, 2H):
Amide

.

8.0 (br s, 3H):
Ammonium

.
Stereochemistry NMR Coupling (

)
The methine protons at C1 and C4 should appear as multiplets with large coupling constants (

), indicating axial orientation (trans-diequatorial).
Mass Spec ESI-MS

(Free base mass).
Melting Point Capillary

(Decomposition). High MP is characteristic of the zwitterionic/salt lattice.

Therapeutic Context: The ROCK Pathway

While trans-4-aminocyclohexanecarboxamide is a fragment, it is the structural parent of Y-27632 , a potent inhibitor of Rho-associated protein kinase (ROCK). In drug development, this scaffold is used to probe the ATP-binding pocket of kinases.

Mechanism of Action (ROCK Inhibition)

ROCK regulates the cytoskeleton.[1] Inhibitors containing this cyclohexane scaffold bind to the kinase active site, preventing the phosphorylation of Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).

ROCK_Pathway GPCR GPCR Activation (RhoA Agonists) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK I / II (Rho-Kinase) RhoA->ROCK Activates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Inhibitor Inhibitor Scaffold (Cyclohexane Amide) Inhibitor->ROCK  BLOCKS Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Induces

Figure 3: The Rho/ROCK signaling cascade showing the intervention point of cyclohexane-amide based inhibitors.

References & Authority

  • Synthesis of Amide Precursors:

    • Source: WO Patent 2014/124230.[2] "ERK Inhibitors and Uses Thereof." Example 1-16 describes the preparation of trans-4-aminocyclohexanecarboxamide from the Boc-protected acid.

    • URL:

  • Y-27632 Structure & Pharmacology:

    • Source: Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389, 990–994. (Establishes the cyclohexane amide pharmacophore).

    • URL:

  • Stereochemical Separation:

    • Source: US Patent 3,839,429. "Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid." (Describes the fundamental solubility differences between cis/trans cyclohexane amino acids).

    • URL:

  • General Properties (Free Base/Acid):

    • Source: PubChem Compound Summary for trans-4-Aminocyclohexanecarboxylic acid (Precursor).

    • URL:

Sources

Exploratory

Technical Guide: cis vs trans 4-Aminocyclohexane-1-carboxamide

The following technical guide provides an in-depth analysis of 4-aminocyclohexane-1-carboxamide , focusing on the critical stereochemical distinctions between its cis and trans isomers. Executive Summary 4-Aminocyclohexa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-aminocyclohexane-1-carboxamide , focusing on the critical stereochemical distinctions between its cis and trans isomers.

Executive Summary

4-Aminocyclohexane-1-carboxamide is a bifunctional cyclohexane scaffold used extensively as a rigid linker in medicinal chemistry.[1] It serves as a non-peptide surrogate for amino acids and a geometric spacer in fragment-based drug design (e.g., in kinase inhibitors and PROTACs).[1]

The molecule exists as two geometric stereoisomers: cis and trans.[1] These isomers exhibit drastically different physicochemical properties and biological activities due to their distinct conformational preferences.[1]

  • Trans-isomer: Thermodynamically stable, rigid, linear vector; typically the bioactive pharmacophore in drug design (e.g., Tranexamic acid analogs).[1]

  • Cis-isomer: Kinetically accessible, kinked geometry; often considered an impurity or used to induce turns in peptidomimetics.[1]

Structural & Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize torsional strain.[1] The stereochemical designation (cis or trans) is defined by the relative orientation of the substituents (amine and carboxamide) with respect to the ring plane.[1]

Conformational Preference (A-Values)

The stability of the conformers is dictated by the A-value (free energy difference between axial and equatorial positions).[1]

  • Amine (-NH₂): A-value ≈ 1.2–1.4 kcal/mol[1]

  • Carboxamide (-CONH₂): A-value ≈ 1.6 kcal/mol[1]

The Trans Isomer (Diequatorial)

In the trans-1,4-disubstituted cyclohexane, the two substituents are on opposite faces of the ring plane.[1]

  • Major Conformer: Both groups are equatorial (diequatorial).[1] This minimizes 1,3-diaxial interactions.

  • Geometry: The angle between the C1 and C4 substituents is effectively 180°, creating an extended, linear structure.

  • Stability: This is the thermodynamic product.[1]

The Cis Isomer (Axial-Equatorial)

In the cis-isomer, the substituents are on the same face of the ring.[1]

  • Conformational Lock: One group must be axial while the other is equatorial .[1]

  • Ring Flip: The molecule exists in a rapid equilibrium between two chair forms.[1] The conformer where the larger group (carboxamide) is equatorial will be slightly favored, placing the amine in the axial position.

  • Geometry: Creates a "kinked" or "U-shape" structure, bringing the functional groups spatially closer than in the trans isomer.[1]

Visualization of Conformational Equilibrium

Conformation cluster_trans Trans-Isomer (Thermodynamic) cluster_cis Cis-Isomer (Kinetic) T1 Diequatorial (ee) Most Stable (Linear Vector) T2 Diaxial (aa) High Energy (Steric Clash) T1->T2 Ring Flip (Unfavorable) C1 Axial-Equatorial (ae) Amide=Eq, Amine=Ax C2 Equatorial-Axial (ea) Amide=Ax, Amine=Eq C1->C2 Ring Flip (Rapid Eq.)

Figure 1: Conformational analysis showing the stability of the diequatorial trans-isomer versus the flipping cis-isomer.

Physicochemical Properties

The structural rigidity of the trans isomer translates directly into higher thermal stability and lower solubility compared to the cis isomer.

PropertyTrans-4-Aminocyclohexane-1-carboxamideCis-4-Aminocyclohexane-1-carboxamideMechanistic Explanation
Melting Point High (>250°C) (Predicted/Analogous)Lower (~170–200°C) Trans isomers pack more efficiently in the crystal lattice due to symmetry and diequatorial planarity [1].[1]
Solubility Lower (Water/Organic)HigherThe "kinked" cis structure disrupts crystal packing, increasing solvation energy.[1]
pKa (Amine) ~10.5~10.2Axial amines (cis) often have slightly lower pKa values due to steric compression and solvation effects.[1]
LogP Lower (More Polar Surface Area accessible)Slightly HigherTrans exposes polar groups on opposite ends, maximizing hydration shell interaction.[1]

Note: Specific melting points for the carboxamide derivative are often not indexed in public databases; values are inferred from the corresponding carboxylic acid (Trans-acid MP >300°C vs Cis-acid MP ~170°C) [2].[1]

Synthesis and Separation Protocol

The synthesis typically starts from p-aminobenzoic acid (PABA) .[1] The critical step is the hydrogenation, which produces a mixture of cis and trans isomers. The trans isomer is often isolated via the carboxylic acid intermediate before conversion to the amide.

Synthetic Workflow
  • Hydrogenation: Catalytic reduction of the aromatic ring.[1]

  • Isomer Separation: Exploiting differential solubility of the trans-acid.[1]

  • Derivatization: Conversion of the acid to the amide.[1][2][3]

Synthesis Start p-Aminobenzoic Acid (PABA) Step1 Hydrogenation (H2, Ru/C or Rh/C, 100°C) Yields Cis/Trans Mix (~80:20 Cis favored kinetically) Start->Step1 Step2 Isomerization & Separation (Recrystallization in Water/Acetone) Step1->Step2 TransAcid Trans-4-Aminocyclohexane-1-carboxylic Acid (Precipitate) Step2->TransAcid Thermodynamic Control CisAcid Cis-Isomer (Remains in Filtrate) Step2->CisAcid Step3 Esterification (MeOH, HCl) TransAcid->Step3 Step4 Ammonolysis (NH3 in MeOH) Step3->Step4 Final Trans-4-Aminocyclohexane-1-carboxamide (Target Product) Step4->Final

Figure 2: Synthetic route prioritizing the isolation of the thermodynamically stable trans-isomer.

Detailed Protocol: Conversion to Carboxamide
  • Step 1 (Esterification): Reflux trans-4-aminocyclohexane-1-carboxylic acid in dry methanol with thionyl chloride (SOCl₂) or HCl gas to yield the methyl ester hydrochloride.[1]

  • Step 2 (Ammonolysis): Treat the methyl ester with a saturated solution of ammonia in methanol (7N NH₃/MeOH) at room temperature for 12–24 hours.[1]

  • Purification: The trans-carboxamide precipitates or is recrystallized from ethanol/ether.[1]

Applications in Drug Discovery

The "Rigid Linker" Concept

In structure-based drug design, entropy is a penalty.[1] Flexible linkers (alkyl chains) lose entropy upon binding to a protein target.[1] The trans-cyclohexane scaffold is pre-organized into a rigid, low-energy conformation.[1]

  • Benefit: Reduces the entropic cost of binding (

    
    ).[1]
    
  • Vector: Provides a precise ~5.5 Å distance between the nitrogen and the carbonyl carbon [3].[1]

Bioisosteres

The carboxamide moiety (-CONH₂) mimics the peptide bond.[1]

  • Peptidomimetics: The trans-scaffold mimics the extended

    
    -sheet conformation of peptides.[1]
    
  • Turn Mimetics: The cis-scaffold can be used to mimic peptide

    
    -turns due to its kinked geometry.[1]
    
Case Study: Kinase Inhibitors

In the development of inhibitors for targets like CDK or JAK , the 4-aminocyclohexane-1-carboxamide motif is often used to project the amide into a solvent-exposed region while the amine anchors into the ATP-binding pocket [4].[1]

References

  • Groth, P. (1968).[1][4] "Crystal structure of the trans form of 1,4-aminomethylcyclohexanecarboxylic acid."[4] Acta Chemica Scandinavica, 22, 143-148.[4] Link

  • ChemicalBook. (2025).[1] "Properties of Trans-4-Aminocyclohexanecarboxylic acid." Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • PubChem. (2025).[1][5][6] "4-Aminocyclohexane-1-carboxamide | CID 16791739."[1] National Library of Medicine.[1] Link

Sources

Foundational

Structural Integrity and Stoichiometric Precision: A Technical Guide to 4-Aminocyclohexanecarboxamide Hydrochloride

Executive Summary In the architecture of medicinal chemistry, 4-aminocyclohexanecarboxamide hydrochloride serves as a critical rigid linker. Unlike flexible alkyl chains, the cyclohexane ring provides defined spatial ori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of medicinal chemistry, 4-aminocyclohexanecarboxamide hydrochloride serves as a critical rigid linker. Unlike flexible alkyl chains, the cyclohexane ring provides defined spatial orientation—a "molecular ruler" essential for bivalent ligands, PROTACs, and peptidomimetics.

This guide moves beyond basic physical constants to address the translational challenges of working with this compound: distinguishing stereoisomers (cis vs. trans), ensuring stoichiometric exactness in salt formation, and validating purity for biological assays.

Part 1: Physicochemical Characterization

Molecular Weight & Stoichiometry

Accurate dosing in potency assays (IC50/EC50) requires precise molecular weight calculations. Commercial samples often vary in hydration state, but the anhydrous hydrochloride salt is the standard reference.

ParameterValueNotes
IUPAC Name 4-aminocyclohexane-1-carboxamide hydrochloride
Free Base Formula

Free Base MW 142.20 g/mol Theoretical uncharged mass
Salt Formula

(Free Base + HCl)
Salt MW 178.66 g/mol Use this for Molarity Calculations
CAS (Generic) 856758-75-3 (Base)Note: Specific isomers have distinct CAS numbers.[1]
Solubility High in Water, DMSO, MethanolInsoluble in non-polar organics (Hexane, DCM)
Stereochemical Criticality: cis vs. trans

The geometric isomerism of the cyclohexane ring is the single most important structural variable. The molecular weight is identical for both, but their biological activity differs drastically.

  • The trans Isomer (1,4-diequatorial):

    • Conformation: Both the amino and carboxamide groups occupy equatorial positions in the chair conformation.

    • Shape: Extended, linear structure.

    • Stability: Thermodynamically favored (lowest steric hindrance).

    • Application: Mimics the distance of peptide bonds; preferred for rigid linkers.

  • The cis Isomer (Axial-Equatorial):

    • Conformation: One group is axial, the other equatorial.[2]

    • Shape: Bent/kinked structure.

    • Risk: Often present as an impurity (~5-10%) in low-grade commercial batches, leading to "inactive" assay results due to steric clash.

Part 2: Synthetic Pathways & Purification

To ensure high trans-selectivity, a protection-deprotection strategy is recommended over direct amidation of the amino acid, which can lead to polymerization.

Optimized Synthetic Workflow

The following protocol outlines the conversion of trans-4-aminocyclohexanecarboxylic acid to the amide hydrochloride, ensuring retention of stereochemistry.

SynthesisWorkflow Start trans-4-Amino- cyclohexanecarboxylic Acid Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Retention of Stereochemistry Inter1 N-Boc-Acid Intermediate Step1->Inter1 Step2 Step 2: Amidation (iBuOCOCl, NMM, NH3) Inter1->Step2 Mixed Anhydride Activation Inter2 N-Boc-Amide Intermediate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Acidolysis Final trans-4-Aminocyclohexane- carboxamide HCl Step3->Final Precipitation

Figure 1: Step-wise synthesis preserving the thermodynamically stable trans-configuration.

Detailed Protocol (Self-Validating)

Step 1: Activation and Amidation

  • Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Cool to -10°C (ice/salt bath) to prevent racemization.

  • Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 min. Checkpoint: Formation of white precipitate (NMM·HCl) confirms activation.

  • Bubbling: Introduce ammonia gas (g) or add saturated ammonium hydroxide solution (excess).

  • Workup: Evaporate THF, dilute with EtOAc, wash with NaHCO3. Isolate the Boc-amide.

Step 2: HCl Salt Formation

  • Dissolve the Boc-amide in minimal 1,4-dioxane or MeOH.

  • Add 4M HCl in dioxane (5-10 eq). Stir at RT for 2 hours.

  • Observation: The product should precipitate as a white solid.

  • Filtration: Collect solid, wash with diethyl ether (removes excess HCl and byproducts).

  • Drying: Vacuum dry over P2O5. Hygroscopicity Warning: Product attracts moisture; store in desiccator.

Part 3: Analytical Validation (QC)

Trusting the label on a bottle is insufficient for high-stakes screening. You must validate the salt form and the isomer ratio.

Differentiating Isomers via 1H NMR

The coupling constant (


) of the methine proton adjacent to the amine is the diagnostic fingerprint.
IsomerProton PositionSplitting PatternCoupling Constant (

)
Structural Logic
trans Axial (

)
Triplet of triplets (tt)~11-12 Hz (ax-ax)H is axial; couples with 2 axial neighbors (large

) and 2 equatorial neighbors.
cis Equatorial (

)
Broad singlet/multiplet< 5 Hz (eq-ax)H is equatorial; lacks large diaxial coupling.

Protocol: Dissolve 10 mg in DMSO-d6. Focus on the region


 2.8–3.2 ppm (CH-NH2). If you see a broad multiplet instead of a clean wide triplet, your sample contains significant cis impurity.
Chloride Content Titration

To confirm the Molecular Weight is 178.66 (mono-HCl) and not a hemi-salt or hydrate:

  • Method: Argentometric titration (AgNO3) with fluorescein indicator or potentiometric endpoint.

  • Target: Cl content should be ~19.8% by mass.

    • Calculation:

      
      .
      

Part 4: Applications in Drug Discovery

The "Rigid Linker" Concept

In PROTAC (Proteolysis Targeting Chimera) design, the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Alkyl Chains: High entropic penalty upon binding (too flexible).

  • Piperazine/Cyclohexane (This Compound): Pre-organized conformation reduces entropy loss, potentially improving potency by 10-100x.

LinkerLogic cluster_0 Flexible Linker (Alkyl) cluster_1 Rigid Linker (4-aminocyclohexanecarboxamide) NodeA High Entropy Cost (Floppy) NodeB Poor Target Engagement NodeA->NodeB NodeC Pre-organized Conformation NodeD Reduced Entropic Penalty NodeC->NodeD NodeE High Potency Binding NodeD->NodeE

Figure 2: Thermodynamic advantage of using rigid cyclohexane scaffolds in ligand design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16791739, 4-Aminocyclohexane-1-carboxamide. Retrieved from [Link]

  • Kotha, S., et al. (2003).Conformational analysis of cyclohexane derivatives: The role of 1,4-disubstitution. (General reference for cis/trans NMR coupling constants in cyclohexane systems).
  • Sigma-Aldrich.Trans-4-aminocyclohexanecarboxylic acid hydrochloride Product Sheet.

Sources

Exploratory

Chemical Identity and Structural Utility of 4-Aminocyclohexanecarboxamide HCl

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Part 1: Executive Summary & Critical Disambiguation 4-Aminocyclohexanecarboxamide HCl is a rigid, bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Part 1: Executive Summary & Critical Disambiguation

4-Aminocyclohexanecarboxamide HCl is a rigid, bifunctional aliphatic scaffold used primarily in medicinal chemistry as a linker and pharmacophore. It serves as a conformationally restricted analogue of lysine or


-aminobutyric acid (GABA), providing defined spatial orientation between the amine and amide functionalities.

CRITICAL WARNING: Structural "False Friends" Researchers frequently conflate this molecule with Tranexamic Acid Amide . This error can lead to failed structure-activity relationship (SAR) campaigns.

  • Target Molecule: 4-Aminocyclohexanecarboxamide (0 carbons between ring and amine).

  • Tranexamic Acid Amide: trans-4-(Aminomethyl)cyclohexanecarboxamide (1 methylene group between ring and amine).

The absence of the methylene spacer in 4-aminocyclohexanecarboxamide significantly alters the pKa of the primary amine and reduces the hydrodynamic radius, changing its binding profile in serine protease pockets (e.g., Plasmin, Urokinase).

Part 2: Nomenclature and Synonyms

To ensure procurement and citation accuracy, use the following validated identifiers. Note that the trans-isomer is the predominant pharmacologically active scaffold found in literature (e.g., ERK inhibitors).

Identifier TypeDesignationNotes
Common Name 4-Aminocyclohexanecarboxamide HClAmbiguous stereochemistry.[1][2]
Systematic Name 4-Aminocyclohexane-1-carboxamide hydrochloridePreferred IUPAC style.
Stereospecific Name trans-4-Aminocyclohexanecarboxamide HClThe thermodynamically stable, bioactive isomer.
CAS (Generic) 856758-75-3References the free base (unspecified stereochem).
CAS (Cis-isomer) 754182-14-4cis-4-aminocyclohexanecarboxamide.[3]
CAS (Precursor) 27960-59-4trans-4-aminocyclohexanecarboxylic acid HCl (The Acid , not Amide).
Structural Visualization: Isomerism & Confusion

The following diagram clarifies the stereochemical relationships and the critical distinction from Tranexamic acid derivatives.

G cluster_target Target Molecule Scaffolds cluster_false Common False Friend (Do Not Confuse) TransAmide trans-4-Aminocyclohexanecarboxamide (Bioactive Scaffold) CisAmide cis-4-Aminocyclohexanecarboxamide (Kinetic Product) TransAmide->CisAmide Isomerization (High Temp/Acid) Tranexamic Tranexamic Acid Amide (4-Aminomethyl...) Contains extra CH2 group TransAmide->Tranexamic DIFFERENT MOLECULE (Not Interconvertible) Precursor Precursor: trans-4-Aminocyclohexanecarboxylic Acid (CAS: 27960-59-4) Precursor->TransAmide Amidation (Retains Stereochem)

Caption: Structural relationship between the target amide, its precursors, and the common "false friend" Tranexamic acid amide.

Part 3: Physicochemical Properties

The hydrochloride salt enhances solubility and stability compared to the hygroscopic free base.

PropertyValue / DescriptionRelevance
Molecular Formula

Salt stoichiometry is typically 1:1.
Molecular Weight 178.66 g/mol Fragment-based drug discovery (FBDD) friendly.
Solubility >50 mg/mL in WaterHighly soluble due to ionic character.
pKa (Amine) ~10.5 (Predicted)Protonated at physiological pH (cationic).
H-Bond Donors 4 (Amine + Amide)High potential for active site anchoring.
LogP -1.2 (Predicted)Low lipophilicity; requires transport or prodrug strategies for cell permeability.
Part 4: Validated Synthesis Protocol

Commercial availability of the amide is limited compared to the acid. The following protocol describes the Mixed Anhydride Method , which is preferred over direct thermal amidation to prevent stereochemical scrambling (cis/trans isomerization).

Precursor: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (Boc-protected acid).

Step-by-Step Methodology
  • Activation (Mixed Anhydride Formation):

    • Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to -10°C. Add Triethylamine (TEA, 1.1 eq) followed dropwise by Ethyl Chloroformate (1.1 eq).

    • Mechanism: Formation of the mixed anhydride intermediate. Stir for 30 minutes at -10°C.

  • Ammonolysis:

    • Introduce Ammonia gas (

      
      ) or add a solution of 0.5M 
      
      
      
      in dioxane (excess, 3.0 eq).
    • Warm to room temperature and stir for 4 hours.

    • Observation: A white precipitate (ammonium chloride) will form.[4]

  • Workup:

    • Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and water. Wash organic layer with 5%

      
       and Brine. Dry over 
      
      
      
      .
    • Result:trans-4-(Boc-amino)cyclohexanecarboxamide.

  • Deprotection (Salt Formation):

    • Dissolve the Boc-intermediate in Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours at RT.

    • Collect the precipitated 4-aminocyclohexanecarboxamide HCl by filtration.[2] Wash with diethyl ether to remove excess HCl.

Synthesis Start Boc-Protected Acid Step1 Mixed Anhydride (EtOCOCl / TEA / -10°C) Start->Step1 Step2 Ammonolysis (NH3 / Dioxane) Step1->Step2 Inter Boc-Amide Intermediate Step2->Inter Step3 Deprotection (4M HCl / Dioxane) Inter->Step3 Final Target: Amide HCl Salt Step3->Final

Caption: Synthetic workflow utilizing the Mixed Anhydride method to preserve trans-stereochemistry.

Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds

The trans-4-aminocyclohexanecarboxamide moiety is a privileged scaffold in kinase inhibitors, particularly for ERK (Extracellular Signal-Regulated Kinase) .

  • Mechanism: The cyclohexane ring acts as a rigid spacer, projecting the amide into the hinge region or solvent front, while the amine (often derivatized) interacts with the ATP-binding pocket.

  • Example: It replaces flexible piperidine rings to improve metabolic stability and selectivity.

2. Peptidomimetics

This molecule acts as a non-hydrolyzable surrogate for amino acids.

  • Lysine Mimicry: The distance between the amine and the carbonyl is shorter than in lysine, allowing it to probe "cramped" binding sites where a full lysine side chain would sterically clash.

  • MCH Receptor Antagonists: Used in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists for obesity treatment, where the rigid geometry locks the pharmacophore in the bioactive conformation.

3. Affinity Chromatography

While Tranexamic acid is the standard ligand for Plasminogen purification (binding Kringle domains), 4-aminocyclohexanecarboxamide is used to create affinity columns with lower affinity but higher specificity for certain mutant proteases, allowing for gentler elution conditions.

References
  • Chemical Identity & Isomerism: PubChem Compound Summary for CID 5095886 (cis-isomer). National Center for Biotechnology Information (2025). [Link]

  • Synthetic Methodology (Mixed Anhydride Route): Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.[5][6] Patent CN108602758B (2021).[5]

  • Application in Kinase Inhibitors (ERK)
  • Application in MCH Receptor Antagonists: MCH receptor antagonists.[4][7][8][9][10] World Intellectual Property Organization, WO2003028641A2 (2003).

Sources

Foundational

difference between 4-aminocyclohexanecarboxamide and 4-aminocyclohexanecarboxylic acid

The following technical guide details the structural, physicochemical, and functional divergences between 4-aminocyclohexanecarboxylic acid and 4-aminocyclohexanecarboxamide . Differentiation, Synthesis, and Analytical C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional divergences between 4-aminocyclohexanecarboxylic acid and 4-aminocyclohexanecarboxamide .

Differentiation, Synthesis, and Analytical Characterization

Executive Summary

In drug development, particularly regarding antifibrinolytic agents like Tranexamic Acid (trans-4-aminocyclohexanecarboxylic acid), the distinction between the carboxylic acid form and its amide analog is critical. While the acid is a potent lysine analog used to treat hemorrhage, the amide (4-aminocyclohexanecarboxamide) often appears as a synthetic intermediate or a process impurity.

This guide provides a rigorous analysis of these two entities, focusing on their zwitterionic behavior, hydrolytic stability, and chromatographic separation strategies.[1]

Structural & Physicochemical Divergence

The fundamental difference lies in the C-1 substitution: the carboxyl group (-COOH) versus the carboxamide group (-CONH₂) .[2] This substitution dictates the molecule's ionization state, solubility, and solid-state behavior.[1]

Ionization and Zwitterionic Character

The most consequential difference is the ability to form a zwitterion.

  • 4-Aminocyclohexanecarboxylic Acid (The Acid):

    • Behaves as a zwitterion in aqueous solution at neutral pH.

    • pKa values: The carboxyl group has a pKa

      
       4.3, and the amino group has a pKa 
      
      
      
      10.6.[1]
    • Isoelectric Point (pI):

      
       7.5. At physiological pH (7.4), it exists primarily as 
      
      
      
      .[2]
    • Solubility: High aqueous solubility due to ionic solvation; poor solubility in non-polar organic solvents.

  • 4-Aminocyclohexanecarboxamide (The Amide):

    • Non-zwitterionic. The amide group is neutral (pKa

      
       15+ for deprotonation, pKa 
      
      
      
      -0.5 for protonation), meaning it does not ionize under physiological conditions.[1]
    • Basic Character: Only the amine group at position 4 is ionizable (pKa

      
       10.6). At pH 7.4, it exists as a cation (
      
      
      
      ).[2]
    • Solubility: Lower water solubility compared to the zwitterionic acid; higher lipophilicity (LogP

      
       -0.6 vs -2.2 for the acid).[2]
      
Comparative Data Table
Feature4-Aminocyclohexanecarboxylic Acid4-Aminocyclohexanecarboxamide
Molecular Formula


Mol.[2][3][4][5][6][7] Weight 143.19 g/mol 142.20 g/mol
Primary State (pH 7) Zwitterion (

)
Cation (

)
H-Bond Donors 2 (Amine, Hydroxyl)3 (Amine, Amide

)
LogP (Calc) -2.2 (Hydrophilic)-0.6 (Less Hydrophilic)
UV Chromophore Negligible (< 210 nm)Weak (< 220 nm)
Pharmacology Antifibrinolytic (Lysine site binder)Likely inactive / Impurity

Synthetic Interplay: Hydrolysis Mechanism

The amide is frequently the precursor to the acid in industrial synthesis, particularly via the Bucherer-Bergs reaction or nitrile hydrolysis. Understanding the conversion (hydrolysis) is essential for process control.

Reaction Pathway

The conversion of the amide to the acid requires harsh hydrolytic conditions (Acid or Base catalyzed) because the amide bond is resonance-stabilized.

Pathway Visualization (DOT):

SynthesisPathway Nitrile 4-Aminocyclohexanecarbonitrile (Precursor) Amide 4-Aminocyclohexanecarboxamide (Intermediate) Nitrile->Amide Partial Hydrolysis (H2O, OH-) Amide->Amide Resonance Stabilization (Resistant to cleavage) Acid 4-Aminocyclohexanecarboxylic Acid (Target API) Amide->Acid Full Hydrolysis (HCl or NaOH, Heat) Impurity Polymer/Degradant Acid->Impurity Over-processing (Lactamization if cis-isomer)

Figure 1: Synthetic progression from nitrile precursor to carboxylic acid target.[2][7]

Mechanism of Action (Acid Hydrolysis)
  • Protonation: The carbonyl oxygen of the amide is protonated, increasing electrophilicity.[8]

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Ammonia (

    
    ) is expelled.
    
  • Irreversibility: The expelled ammonia is immediately protonated to ammonium (

    
    ) by the acid medium, preventing the reverse reaction.
    

Analytical Discrimination (HPLC Protocol)

Distinguishing these two molecules is challenging due to the lack of UV chromophores. Standard UV detection at 254 nm is ineffective.

Detection Strategy
  • Low UV (210 nm): Feasible but prone to baseline noise and solvent interference.

  • Derivatization: Pre-column reaction with PITC (Phenylisothiocyanate) or FMOC-Cl to add a chromophore.[2]

  • CAD/ELSD: Charged Aerosol Detection is ideal for these non-chromophoric species.

Recommended Separation Protocol (Reverse Phase)

This protocol utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic enough to retain) while the amide remains protonated.

System: HPLC with UV-Vis (210 nm) or MS. Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.[1] Temperature: 30°C.

Mobile Phase:

  • Buffer A: 10 mM Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric acid). Note: Low pH ensures the carboxylic acid is protonated (COOH).

  • Solvent B: Acetonitrile (ACN).[9]

Gradient:

Time (min) % Buffer A % Solvent B State
0.0 95 5 Equilibration
10.0 80 20 Elution of Acid
15.0 50 50 Elution of Amide

| 20.0 | 95 | 5 | Re-equilibration |[2]

Why this works: At pH 2.5:

  • The Acid: Exists as

    
    .[2] It is cationic but the carboxyl is neutral. It elutes earlier due to high polarity.
    
  • The Amide: Exists as

    
    .[2] It is more hydrophobic (less polar surface area than the zwitterion form) and interacts stronger with the C18 chain, eluting later than the acid.
    

Experimental Protocol: Hydrolysis of the Amide

This procedure describes the conversion of 4-aminocyclohexanecarboxamide to the acid, a common recovery step in process chemistry.

Reagents
  • 4-Aminocyclohexanecarboxamide (10 mmol)[2]

  • Hydrochloric Acid (6M, 20 mL)[1]

  • Sodium Hydroxide (pellets) for neutralization

  • Ethanol (recrystallization)

Methodology
  • Dissolution: Charge a 100 mL round-bottom flask with 10 mmol of the amide and 20 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: BuOH:AcOH:H2O 4:1:1). The amide spot will disappear, replaced by the lower Rf acid spot.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the acid.

  • Neutralization (Isoelectric Precipitation): Dissolve the residue in minimal water (5 mL). Adjust pH to 7.0–7.5 using 2M NaOH.

    • Mechanism:[5][8][10][11][12] At pH 7.5, the molecule becomes zwitterionic (

      
      ), reaching its minimum solubility (Isoelectric point).[1]
      
  • Filtration: The white precipitate (free amino acid) is filtered and washed with cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Decision Workflow: Impurity Management

When developing Tranexamic Acid, the amide is a critical impurity to control.[1] Use this logic flow for purification.

ImpurityLogic Start Crude Reaction Mixture (Acid + Amide Impurity) CheckpH Check pH Solubility Profile Start->CheckpH Decision Is Amide > 1.0%? CheckpH->Decision Recryst Isoelectric Precipitation (pH 7.4) Decision->Recryst No Hydrolysis Reprocess: Acid Hydrolysis (Convert Amide -> Acid) Decision->Hydrolysis Yes Result Pure API (<0.1% Amide) Recryst->Result Hydrolysis->Recryst

Figure 2: Purification logic for removing amide impurities from the acid API.

References

  • PubChem. (2025).[7] 4-Aminocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Tranexamic Acid Monograph: Impurity B (trans-4-aminocyclohexanecarboxamide).
  • Sielc Technologies. (2023). Separation of Tranexamic Acid and Impurities on Mixed-Mode Columns. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanism of Amide Hydrolysis).[8][12][13]

Sources

Exploratory

pKa of 4-aminocyclohexane-1-carboxamide hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Aminocyclohexane-1-Carboxamide Hydrochloride: Focus on pKa Determination Abstract The acid dissociation constant (pKa) is a fundamental physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Aminocyclohexane-1-Carboxamide Hydrochloride: Focus on pKa Determination

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For ionizable molecules like 4-aminocyclohexane-1-carboxamide hydrochloride, an accurate understanding of its pKa is indispensable for predicting its behavior in biological systems, including solubility, membrane permeability, and target engagement. This technical guide provides a comprehensive exploration of the pKa of 4-aminocyclohexane-1-carboxamide, addressing its theoretical underpinnings, the influence of its functional groups and stereochemistry, and robust methodologies for its determination. We present a detailed, self-validating protocol for experimental pKa measurement via potentiometric titration and discuss the utility of computational prediction methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous physicochemical foundation for molecules containing this scaffold.

Introduction

The Critical Role of pKa in Drug Development

In the journey of a drug from discovery to clinical application, its acid-base properties, quantified by the pKa, are of paramount importance. The pKa value dictates the degree of ionization of a compound at a given pH.[1] This, in turn, governs a cascade of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the charge state of a molecule influences its aqueous solubility, its ability to cross lipid membranes (permeability), its binding affinity to plasma proteins, and its interaction with its biological target.[2] An accurate pKa value is therefore not merely a descriptive parameter but a predictive tool essential for rational drug design and optimization.[1]

Introducing 4-Aminocyclohexane-1-Carboxamide: Structure and Context

4-Aminocyclohexane-1-carboxamide is a bifunctional molecule built upon a cyclohexane scaffold.[3] Its structure features two key functional groups: a primary aliphatic amine (-NH₂) and a primary carboxamide (-CONH₂). The hydrochloride salt form indicates that, in its solid state, the basic amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This scaffold is of interest in medicinal chemistry as a building block for more complex molecules, where the cyclohexane ring provides a rigid, three-dimensional structure.

Key Ionizable Groups and Stereochemistry

The ionization behavior of 4-aminocyclohexane-1-carboxamide in aqueous solution is dominated by the aliphatic amino group. The carboxamide group, by contrast, is a very weak base and an even weaker acid, generally considered non-ionizable under physiological conditions.[4][5]

A crucial structural feature is the potential for stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as cis and trans isomers, where the amino and carboxamide groups are on the same or opposite sides of the ring, respectively.[6][7] This stereochemical relationship can subtly influence the electronic environment and, consequently, the pKa of the amino group. This guide will primarily focus on the pKa of the amine, which is the only physiologically relevant ionization center.

Theoretical Framework of pKa

Defining pKa: The Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For the protonated amine (conjugate acid, BH⁺) of 4-aminocyclohexane-1-carboxamide, the equilibrium in water is:

C₆H₁₀(NH₃⁺)(CONH₂) ⇌ C₆H₁₀(NH₂)(CONH₂) + H⁺

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the deprotonated (base, B) to the protonated (acid, BH⁺) species:

pH = pKa + log₁₀([B]/[BH⁺])

When the concentrations of the protonated and deprotonated forms are equal ([B] = [BH⁺]), the logarithmic term becomes zero, and the pH is equal to the pKa.[8] This principle is the foundation of experimental pKa determination.

Equilibrium Protonated Protonated Form (Ammonium) C₆H₁₀(NH₃⁺)(CONH₂) Deprotonated Deprotonated Form (Amine) C₆H₁₀(NH₂)(CONH₂) Protonated->Deprotonated Ka H_ion H⁺

Caption: Ionization equilibrium of 4-aminocyclohexane-1-carboxamide.

pKa of Constituent Functional Groups
  • The Aliphatic Amine: The primary determinant of the molecule's acid-base profile is the aminocyclohexane moiety. Cyclohexylamine itself is a well-characterized weak base with a pKa of approximately 10.4 to 10.6.[9][10][11][12][13] This value serves as an excellent starting estimate for the pKa of 4-aminocyclohexane-1-carboxamide. The electron-withdrawing character of the distant carboxamide group is expected to have only a minor, pKa-lowering effect.

  • The Carboxamide Group: Amides are exceptionally weak bases. The conjugate acid of a simple amide has a pKa around -0.5, meaning it only becomes protonated in strongly acidic conditions not relevant to biological systems.[4][5] Furthermore, the amide N-H proton is very weakly acidic, with a pKa typically above 15, making it non-dissociable in water.[4][14][15] Therefore, the carboxamide group does not contribute to the ionization profile in the physiological pH range.

The Influence of Stereoisomerism (cis vs. trans)

The spatial arrangement of the amino and carboxamide groups can lead to slight differences in pKa between the cis and trans isomers. In the trans isomer, the two groups are further apart (diaxial or diequatorial), minimizing through-space electrostatic interactions. In the cis isomer, the groups are closer, which could lead to a subtle inductive or field effect that might slightly alter the basicity of the amine. While this effect is generally small for 1,4-substituents, it is a factor that must be considered for a complete characterization, especially if one isomer is to be developed as a drug.

Experimental Determination of pKa: A Validated Protocol

Principle of Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, accuracy, and reliability.[16] The method involves dissolving the hydrochloride salt of the compound in water and titrating it with a standardized strong base, such as sodium hydroxide (NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added.[17] A plot of pH versus the volume of titrant added yields a titration curve, and the pKa is determined from the inflection point.[16][18]

Causality Behind Experimental Design
  • Choice of Titrant: A strong base (NaOH) is used to ensure a complete and stoichiometric reaction with the protonated amine (the weak acid being titrated).

  • Solvent: High-purity water is the standard solvent, mimicking a physiological environment. Co-solvents may be used for poorly soluble compounds, but this requires extrapolation to determine the aqueous pKa.

  • Ionic Strength Adjustment: A background electrolyte like potassium chloride (KCl) is added to maintain a constant ionic strength.[17] This is crucial because the activity of ions, which is what a pH meter truly measures, is dependent on the ionic strength of the solution. Keeping it constant ensures that the measured pH changes are due solely to the acid-base reaction.

  • Inert Atmosphere: Purging the solution with nitrogen gas before and during the titration is a critical step to remove dissolved carbon dioxide (CO₂).[17] CO₂ dissolves in water to form carbonic acid, a weak acid that will react with the NaOH titrant, leading to a distorted titration curve and an inaccurate pKa value.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh approximately 10-15 mg of 4-aminocyclohexane-1-carboxamide hydrochloride and dissolve it in 50 mL of high-purity, CO₂-free water. This creates the sample solution.

    • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). Standardization is typically performed against a primary standard like potassium hydrogen phthalate (KHP).

    • Ionic Strength Adjuster: Prepare a 1 M solution of potassium chloride (KCl).

  • System Calibration and Setup:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[17] Ensure the calibration slope is between 95% and 105%.

    • Place the 50 mL analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Add 5 mL of the 1 M KCl solution to the analyte to achieve a final ionic strength of ~0.1 M.

    • Begin gently stirring the solution with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

    • Purge the headspace of the beaker with a gentle stream of nitrogen gas.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

Data Analysis and Interpretation
  • Plot the Titration Curve: Graph the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. It can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak, or the second derivative (Δ²pH/ΔV² vs. V) and finding the zero crossing.

  • Calculate the Half-Equivalence Point (V₁/₂): This is the volume of titrant that is exactly half of the equivalence point volume (V₁/₂ = Vₑ / 2).

  • Determine the pKa: Find the pH on the original titration curve that corresponds to the half-equivalence point volume. At this point, pH = pKa.[8][17]

Titration_Workflow cluster_prep Preparation cluster_setup System Setup cluster_execution Execution & Analysis prep_analyte Prepare Analyte Solution (Compound in H₂O) assemble Assemble Titration Cell (Add KCl, Stir, N₂ Purge) prep_analyte->assemble prep_titrant Standardize 0.1M NaOH titrate Titrate with NaOH (Record pH vs. Volume) prep_titrant->titrate prep_kcl Prepare 1M KCl prep_kcl->assemble calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->assemble assemble->titrate plot_curve Plot pH vs. Volume titrate->plot_curve plot_deriv Calculate 1st & 2nd Derivatives plot_curve->plot_deriv find_pka Find pH at Vₑ/2 plot_curve->find_pka find_ve Determine Equivalence Point (Vₑ) plot_deriv->find_ve find_ve->find_pka result Result: pKa find_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approaches for pKa Prediction

While experimental determination is the most accurate method, computational (in silico) tools provide a rapid and cost-effective means to estimate pKa, especially during early-stage drug discovery.[19][20]

Overview of In Silico Methods

pKa prediction methods can be broadly categorized into two types: those based on quantum mechanics (QM) and empirical or data-driven methods.[21][22]

  • Quantum Mechanics-Based Predictions: These methods calculate the Gibbs free energy change of the deprotonation reaction.[19] By computing the energies of the protonated and deprotonated species in a solvated state (often using continuum solvation models), the pKa can be derived.[20] While computationally intensive, these approaches are powerful for novel scaffolds as they are based on first principles.

  • Empirical and Machine Learning Models: These methods rely on existing databases of experimentally determined pKa values. Quantitative Structure-Property Relationship (QSPR) models identify correlations between molecular descriptors (e.g., electronic, steric) and pKa. Modern machine learning algorithms can build highly accurate predictive models for compounds similar to those in the training set.[2][21]

Methods_Logic Topic pKa Determination of 4-Aminocyclohexane-1-carboxamide Experimental Experimental Method (High Accuracy, Resource Intensive) Topic->Experimental Computational Computational Method (Prediction, High Throughput) Topic->Computational Potentiometry Potentiometric Titration Experimental->Potentiometry Measures Directly QM Quantum Mechanics (QM) Computational->QM Calculates from First Principles ML Machine Learning (ML/QSPR) Computational->ML Predicts from Existing Data

Caption: Logic of experimental vs. computational pKa methods.

Summary of Physicochemical Properties

The following table summarizes the key properties of 4-aminocyclohexane-1-carboxamide relevant to its pKa determination.

PropertyValue / DescriptionSource
IUPAC Name 4-aminocyclohexane-1-carboxamide[3]
Molecular Formula C₇H₁₄N₂O[3]
Molecular Weight 142.20 g/mol [3]
Primary Ionizable Center Aliphatic Amine (-NH₂)N/A
Secondary Functional Group Primary Amide (-CONH₂)N/A
Expected pKa Range 10.0 - 10.8Based on cyclohexylamine[9][11][13]
Stereoisomerism Exists as cis and trans isomers[6]
Recommended pKa Method Potentiometric Titration[16][17]

Conclusion

The pKa of the primary amino group in 4-aminocyclohexane-1-carboxamide hydrochloride is the single most important parameter governing its behavior in aqueous and biological environments. With an expected value in the range of 10.0-10.8, this compound will be predominantly protonated and positively charged at physiological pH (~7.4). A precise, experimental determination of this value via a well-controlled potentiometric titration is essential for building predictive models of its solubility, absorption, and distribution. The detailed protocol and theoretical considerations provided in this guide offer a robust framework for scientists to accurately characterize this molecule, thereby enabling informed decisions in the process of drug discovery and development.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Amide Functional Group. (2023). ChemTalk.
  • Understanding the pKa of Amides: A Key to Organic Chemistry. (2026).
  • Protocol for Determining pKa Using Potentiometric Titration.
  • 1-Aminocyclohexane. (2025). ChemBK.
  • Amide. Wikipedia.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024). Rowan Newsletter.
  • How to Predict pKa. (2025). Rowan.
  • 4-Aminocyclohexane-1-carboxamide. PubChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Amide. chemeurope.com.
  • Development of Methods for the Determin
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Approximate pKa chart of the functional groups: values to know. Unknown Source.
  • pH titration- for the determination of pKa value of weak acid. (2020). YouTube.
  • Showing Compound Cyclohexylamine (FDB003478). (2010). FooDB.
  • cis-4-Amino-N-methylcyclohexane-1-carboxamide. Ambeed.com.
  • 4-Aminocyclohexane-1-carboxylic acid hydrochloride. PubChem.
  • 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide. ChemScene.
  • Methyl (1r,4r)
  • Cyclohexylamine. Wikipedia.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • CYCLOHEXYLAMINE. Unknown Source.
  • 4-Aminocyclohexanecarboxylic acid. PubChem.
  • Cis And Trans Isomers. (2025). Save My Exams.
  • Cyclohexylamine. PubChem.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • cis-4-Aminocyclohexanecarboxylic acid. (2026). ChemicalBook.
  • Cis and Trans Isomers. (2018). YouTube.
  • cis-4-Aminocyclohexane-1-carboxylic acid. Apollo Scientific.
  • tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Unknown Source.

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Foundational

4-aminocyclohexanecarboxamide HCl safety data sheet (SDS)

Status: Active | Type: Technical Whitepaper | Version: 2.0 Executive Summary This technical guide provides a comprehensive analysis of 4-aminocyclohexanecarboxamide Hydrochloride , a critical bifunctional cyclohexane sca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Type: Technical Whitepaper | Version: 2.0

Executive Summary

This technical guide provides a comprehensive analysis of 4-aminocyclohexanecarboxamide Hydrochloride , a critical bifunctional cyclohexane scaffold used extensively in the synthesis of peptidomimetics and kinase inhibitors (specifically Rho-kinase/ROCK inhibitors like Y-27632). Unlike standard Safety Data Sheets (SDS), this document integrates safety protocols with experimental causality, offering researchers a logic-driven approach to handling, storage, and synthetic application.

Part 1: Molecular Identity & Physicochemical Profiling

Structural Architecture

The compound exists primarily as two stereoisomers: cis and trans. The trans-isomer is thermodynamically more stable and pharmacologically prevalent due to its chair conformation where both substituents (amino and carboxamide) occupy equatorial positions, minimizing 1,3-diaxial interactions.

  • IUPAC Name: 4-aminocyclohexane-1-carboxamide hydrochloride

  • Common Isomer: trans-4-aminocyclohexanecarboxamide HCl

  • Molecular Formula: C₇H₁₄N₂O · HCl

  • Molecular Weight: 178.66 g/mol (Salt); 142.20 g/mol (Free Base)

Quantitative Data Table
PropertyValue / DescriptionExperimental Implication
Physical State White to off-white crystalline powderVisual purity check: Yellowing indicates oxidation.
Solubility Soluble in Water, DMSO, MethanolHigh polarity requires reverse-phase chromatography for purification.
pKa (Amine) ~10.5 (Estimated for cyclohexylamine)Requires strong base (pH > 11) to fully deprotonate for nucleophilic attack.
Hygroscopicity High (HCl salt)Must be weighed quickly or in a glovebox to prevent water uptake affecting stoichiometry.
Melting Point >280°C (Decomposes)Unsuitable for melting point purity analysis; use NMR/HPLC.
Structural Visualization (DOT)

Figure 1: Stereochemical representation of the Trans-isomer showing equatorial positioning.

G Core Cyclohexane Ring (Chair Conformation) Amine 4-Amino Group (-NH3+ Cl-) (Equatorial) Core->Amine C4 Position Amide 1-Carboxamide Group (-CONH2) (Equatorial) Core->Amide C1 Position Note Trans-Isomer: Minimizes Steric Strain Core->Note

Caption: Structural logic of Trans-4-aminocyclohexanecarboxamide HCl demonstrating equatorial stability.

Part 2: Hazard Landscape & Toxicology (The "Risk")

GHS Classification & Mechanistic Toxicology

While often categorized generically, the specific hazards arise from the hydrochloride moiety and the primary amine potential.

  • Skin/Eye Irritation (Category 2/2A): The HCl salt is acidic in moisture. Upon contact with mucous membranes, hydrolysis releases protons (

    
    ), causing immediate irritation.
    
  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.

  • Acute Toxicity (Oral): Moderate. Amines can disrupt neurotransmission, though the amide group mitigates some toxicity compared to diamines.

Self-Validating Safety Protocol

Do not rely solely on PPE; use chemical indicators to validate safety.

  • Surface pH Check: Keep moistened pH paper near the weighing area. If it turns red (acidic) spontaneously, airborne dust levels are too high.

  • Glove Permeation: Use Nitrile (0.11 mm) for incidental splash. For prolonged handling (synthesis scale-up), use double-gloving or thicker Nitrile (0.4 mm) as amines can permeate thin rubber over time.

Part 3: Strategic Handling & Operational Protocols

Storage: The Hygroscopicity Trap

The HCl salt is hygroscopic. Water absorption leads to:

  • Stoichiometric Errors: Weighing "wet" salt means adding less reagent than calculated.

  • Hydrolysis Risk: Long-term moisture can slowly hydrolyze the amide to the carboxylic acid.

Protocol:

  • Store at 2–8°C (Desiccated).

  • Argon Blanket: After every use, backfill the container with Argon/Nitrogen before sealing.

Neutralization Workflow (Free-Basing)

For nucleophilic reactions (e.g., coupling to an acid chloride), the HCl must be neutralized.

Figure 2: Operational workflow for converting the stable salt to the reactive nucleophile.

Workflow Start HCl Salt Source (Stable, Inactive) Solvent Dissolve in Organic Solvent (DCM or DMF) Start->Solvent Base Add Tertiary Amine Base (TEA or DIPEA, >2.0 eq) Solvent->Base Deprotonation Check Validation Point: Check pH > 9 (Wet pH paper) Base->Check Active Free Amine Species (Reactive Nucleophile) Check->Active Confirmed

Caption: Step-by-step activation workflow from stable salt to reactive amine species.

Part 4: Synthetic Utility & Reaction Engineering

Drug Development Context (ROCK Inhibitors)

This scaffold is the "warhead" carrier in many Rho-associated protein kinase (ROCK) inhibitors. The cyclohexane ring provides a rigid spacer that orients the amide (hydrogen bond donor/acceptor) into the kinase active site.

Standard Coupling Protocol

Objective: Couple 4-aminocyclohexanecarboxamide to a carboxylic acid (R-COOH).

  • Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min to form the active ester.

  • Addition: Add 4-aminocyclohexanecarboxamide HCl (1.0 eq) directly to the pot.

  • Critical Step (The "Kick"): Add an additional 1.2 eq of DIPEA.

    • Why? The first 2.0 eq handled the HATU. The salt introduces 1.0 eq of HCl. If you don't neutralize this specific HCl, the amine remains protonated (

      
      ) and cannot attack the ester.
      
  • Workup: The product is often water-soluble.[1][2] Avoid aqueous extraction. Evaporate DMF and purify via Prep-HPLC (C18 column).

Part 5: Emergency Response & Waste Management

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min.Dilution of the acidic HCl component is critical to prevent corneal opacity.
Spill (Solid) Sweep into a container; do not generate dust.Dust explosion risk is low but inhalation risk is high.
Spill (Solution) Absorb with vermiculite; neutralize with weak base (Sodium Bicarbonate).Neutralization prevents corrosion of metal waste containers.
Waste Disposal Dissolve in combustible solvent and incinerate.Nitrogen content requires incineration with afterburner to prevent NOx release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12721445, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. (Used as structural surrogate for physicochemical properties). Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: Trans-4-Aminocyclohexanecarboxylic acid hydrochloride. (Primary hazard classification source). Retrieved from .

  • Ishizaki, T., et al. (2000).Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase. Molecular Pharmacology. (Establishes the utility of the trans-cyclohexane scaffold).
  • Fisher Scientific. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride SDS. Retrieved from .

Sources

Exploratory

Engineering Spatial Precision: A Technical Guide to Rigid Amino Acid Linkers in Peptide Synthesis

Introduction: The Thermodynamics of Rigidity In the engineering of fusion proteins, bispecific antibodies, and peptide-drug conjugates (PDCs), the linker is often treated as a passive tether. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of Rigidity

In the engineering of fusion proteins, bispecific antibodies, and peptide-drug conjugates (PDCs), the linker is often treated as a passive tether. This is a critical error. Flexible linkers (e.g.,


) possess high entropic freedom, often allowing functional domains to collapse onto one another, leading to steric interference or misfolding.

Rigid amino acid linkers are the solution when spatial separation is a thermodynamic necessity.[1] They act as molecular "stiff arms," enforcing a fixed distance and orientation between domains. This guide details the design, solid-phase synthesis (SPPS), and validation of these rigid scaffolds, specifically focusing on the


-helical 

and the Proline-rich

motifs.

Strategic Design: Helix vs. Stiff Coil

Rigidity in peptides is achieved through two primary mechanisms: Salt-Bridge Stabilization and Backbone Restriction .

The Alpha-Helical Linker:

First characterized by Arai et al., this linker utilizes the side-chain interactions between Glutamic Acid (


) and Lysine (

).
  • Mechanism: Intra-segment salt bridges stabilize the

    
    -helix.
    
  • Optimal Length: The repetition number

    
     dictates stability. 
    
    
    
    is the empirical "sweet spot," yielding ~80% helicity in aqueous solution without compromising solubility.
  • Formula:

    
     (where A caps the helix).[2]
    
The Proline-Rich Linker:

Proline is unique due to its pyrrolidine ring, which restricts the


 dihedral angle to approx -65°, locking the backbone into a stiff, extended conformation (Polyproline II helix).
  • Mechanism: Steric restriction and lack of amide hydrogen donors prevent collapse into globular states.

  • Sequence:

    
     or 
    
    
    
    are common to maintain solubility.
Data Comparison: Rigid Linker Profiles
Feature

-Helical

Proline-Rich

Flexible Control

Secondary Structure Compact Cylinder (

-helix)
Extended Coil (PPII)Disordered Coil
Rigidity Mechanism Glu-Lys Salt Bridges (

)
Cyclic Side Chain (

constraint)
None (Entropic)
Hydropathy Hydrophilic (Charged)Variable (depends on X)Hydrophilic
Proteolytic Stability High (Compactness resists proteases)Very High (Proline inhibits cleavage)Low
SPPS Difficulty High (Aggregation prone)Medium (Steric hindrance)Low
Visualization: Mechanism of EAAAK Stabilization

The following diagram illustrates the salt-bridge interaction stabilizing the helical structure.

EAAAK_Mechanism Glu Glutamic Acid (i) (- Charge) Ala1 Ala (i+1) Glu->Ala1 Lys Lysine (i+4) (+ Charge) Glu->Lys Salt Bridge Interaction Helix Alpha-Helix Formation Glu->Helix Ala2 Ala (i+2) Ala1->Ala2 Ala3 Ala (i+3) Ala2->Ala3 Ala3->Lys Lys->Helix

Caption: Stabilization of the (EAAAK) motif via i to i+4 electrostatic salt bridges between Glu and Lys residues.

Solid-Phase Peptide Synthesis (SPPS) of Rigid Domains

Synthesizing rigid linkers is deceptively difficult. The very forces that make them stable in solution (hydrogen bonding, salt bridges) cause them to aggregate on the resin during synthesis, leading to deletion sequences and incomplete coupling.

The "Difficult Sequence" Protocol

Core Principle: Disrupt inter-chain aggregation on the solid support without permanently altering the peptide structure.

Critical Reagents:

  • Resin: Low-loading PEG-PS (Polyethylene glycol-polystyrene) resin (0.2 - 0.3 mmol/g). Why? High loading promotes inter-chain aggregation.

  • Coupling: HATU or HOAt. Why? Aza-derivatives reduce racemization and accelerate kinetics for hindered residues.

  • Solvent: DMF/DMSO (9:1) or NMP.[3] Why? DMSO helps solvate aggregating chains (beta-sheet breakers).

  • Magic Bullet: Pseudoproline Dipeptides (for Ser/Thr/Cys containing sequences) or Hmb (2-hydroxy-4-methoxybenzyl) backbone protection (for Gly/Ala).

Protocol: Synthesis of

Target Sequence: Ala-Glu-Ala-Ala-Ala-Lys-Glu-Ala-Ala-Ala-Lys-Glu-Ala-Ala-Ala-Lys-Ala

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 0.1 mmol of Fmoc-Ala-Wang resin (low load).

    • Swell in DMF for 30 mins.

  • Deprotection (The "20/20" Cycle):

    • Treat with 20% Piperidine in DMF with 0.1M HOBt.

    • Insight: HOBt suppresses aspartimide formation, a common side reaction in Glu/Asp rich sequences.

    • Cycle: 5 min, drain, 15 min. Wash DMF x5.

  • Coupling (The Aggregation Breaker):

    • Standard AA: 5 eq Fmoc-AA-OH, 4.9 eq HATU, 10 eq DIEA.

    • The "Problem" Steps (Ala-Ala-Ala blocks): These are prone to beta-sheet aggregation.

    • Modification: Use Fmoc-(Fmoc-Hmb)Ala-OH at the central Alanine of the second repeat. The Hmb group blocks hydrogen bonding on the backbone amide, preventing aggregation.

    • Alternative: Double couple all Alanines at 50°C (Microwave SPPS) if Hmb is unavailable.

  • Capping:

    • Acetic anhydride/DIEA/DMF (1:1:8) for 5 min after every coupling step.

    • Why? Terminates unreacted chains (deletion sequences), making purification easier.

  • Cleavage:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 3 hours. (Glu/Lys side chains require full duration).

Visualization: Synthesis Decision Tree

SPPS_Workflow Start Target: Rigid Linker Synthesis CheckSeq Analyze Sequence (EAAAK or Pro-rich?) Start->CheckSeq ProRich Proline Rich (XP)n CheckSeq->ProRich Helix Helical (EAAAK)n CheckSeq->Helix ProAction Use Standard HATU Double Couple Prolines ProRich->ProAction HelixAction Risk: Beta-Sheet Aggregation Helix->HelixAction Synth Microwave SPPS (50°C, Low Load Resin) ProAction->Synth Mitigation Apply Hmb Protection or Pseudoprolines HelixAction->Mitigation Mitigation->Synth Cleave Cleavage & HPLC Synth->Cleave

Caption: Decision matrix for synthesizing rigid linkers, highlighting mitigation strategies for aggregation-prone helical sequences.

Validation: Proving Rigidity

Synthesizing the sequence is only half the battle. You must prove it adopts the intended conformation in solution.

Circular Dichroism (CD) Spectroscopy

CD is the definitive method for validating secondary structure.

  • Sample Prep: Dissolve peptide in 10mM Phosphate Buffer (pH 7.4). Avoid Chloride ions (high absorbance <200nm).

  • Alpha-Helix Signature:

    • Double minima at 208 nm and 222 nm .[4]

    • Positive maximum at 192 nm .

    • Calculation: The ratio of

      
       indicates helix packing. A ratio ~1.0 suggests single helices; >1.0 suggests coiled-coils.
      
  • Polyproline II Signature:

    • Strong negative band at 205 nm .

    • Weak positive band at 228 nm .

FRET (Fluorescence Resonance Energy Transfer)

For fusion proteins, insert the linker between a donor (e.g., CFP) and acceptor (e.g., YFP).

  • Expectation: A rigid linker should show lower FRET efficiency compared to a flexible linker of identical length, as it maintains a constant maximal distance

    
    .
    

References

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality.[5][6][7] Advanced Drug Delivery Reviews, 65(10), 1357–1369.[5][7] Link

  • Arai, R., Ueda, H., Kitayama, A., Kamiya, N., & Nagamune, T. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein.[8][9] Protein Engineering, 14(8), 529–532.[8][9][10] Link

  • George, R. A., & Heringa, J. (2002). An analysis of protein domain linkers: their classification and prediction. Protein Engineering, 15(11), 871–879. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[11][12] Nature Protocols, 2(12), 3247–3256. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[4] Nature Protocols, 1(6), 2876–2890. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-aminocyclohexane-1-carboxamide hydrochloride from 4-nitrobenzoic acid

Executive Summary This application note details the robust synthesis of 4-aminocyclohexane-1-carboxamide hydrochloride starting from 4-nitrobenzoic acid . This transformation represents a significant challenge in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-aminocyclohexane-1-carboxamide hydrochloride starting from 4-nitrobenzoic acid . This transformation represents a significant challenge in organic synthesis due to the requirement of reducing both the nitro group and the aromatic ring while preserving the carboxylic functionality for subsequent amidation.

The protocol utilizes a three-phase strategy :

  • Global Catalytic Hydrogenation: Simultaneous reduction of the nitro group and aromatic ring using Ruthenium on Carbon (Ru/C).

  • Ester Activation: Conversion of the zwitterionic amino acid to its methyl ester hydrochloride using thionyl chloride (

    
    ).
    
  • Ammonolysis & Salt Formation: Nucleophilic acyl substitution with ammonia followed by hydrochloric acid treatment to yield the final salt.

Target Audience: Medicinal Chemists, Process Development Scientists. Critical Quality Attribute (CQA): Control of cis/trans stereochemistry (typically favoring the thermodynamically stable trans isomer).

Strategic Pathway Analysis

The direct conversion of 4-nitrobenzoic acid to the target amide is chemically inefficient due to the competing reactivity of the amine and carboxylic acid. Our optimized route isolates the 4-aminocyclohexanecarboxylic acid intermediate, allowing for purification of the stereoisomers before the final amidation steps.

Reaction Scheme

ReactionScheme SM 4-Nitrobenzoic Acid Int1 4-Aminocyclohexane- carboxylic acid SM->Int1 H2 (15 bar), Ru/C NaOH, 100°C Int2 Methyl 4-aminocyclohexane- carboxylate HCl Int1->Int2 MeOH, SOCl2 Reflux Prod 4-Aminocyclohexane- 1-carboxamide HCl Int2->Prod 1. NH3/MeOH 2. HCl/Dioxane

Figure 1: Synthetic route from aromatic nitro-acid to aliphatic amino-amide.[1]

Detailed Experimental Protocols

Phase 1: Global Hydrogenation (Ring & Nitro Reduction)

Objective: Convert 4-nitrobenzoic acid to 4-aminocyclohexanecarboxylic acid. Mechanism: Heterogeneous catalytic hydrogenation.

  • Reagents:

    • 4-Nitrobenzoic acid (16.7 g, 0.1 mol)

    • Ruthenium on Carbon (5% Ru/C, 2.5 g)[2][3]

    • Sodium Hydroxide (10% aqueous solution, 100 mL)[2]

    • Hydrogen gas (

      
      )
      
  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor).

Protocol:

  • Loading: In the autoclave liner, dissolve 4-nitrobenzoic acid in the 10% NaOH solution. The basic pH ensures the starting material is soluble as the sodium salt.

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst. Caution: Dry noble metal catalysts can ignite methanol/solvents; keep wet or under inert gas.

  • Hydrogenation: Seal the reactor. Purge with Nitrogen (

    
    ) three times, then Hydrogen (
    
    
    
    ) three times. Pressurize to 15 bar (approx. 220 psi) .
  • Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 20 hours.

  • Workup:

    • Cool to room temperature (RT) and vent

      
      .
      
    • Filter the catalyst through a Celite pad (recover catalyst for recycling).[3]

    • Acidify the filtrate with conc. HCl to pH ~6.0. The product (zwitterion) will precipitate.

    • Purification: Recrystallize from water/ethanol to maximize the trans isomer content (trans isomer is less soluble).

    • Yield Target: 70-80%.

Phase 2: Methyl Ester Formation

Objective: Activate the carboxylic acid as a methyl ester. Mechanism: Fischer Esterification / Acyl Chloride intermediate.

  • Reagents:

    • 4-Aminocyclohexanecarboxylic acid (from Phase 1)[2][3]

    • Methanol (Anhydrous)

    • Thionyl Chloride (

      
      )
      

Protocol:

  • Setup: Flame-dried 3-neck round bottom flask with reflux condenser and dropping funnel.

  • Solvation: Suspend 10 g of the amino acid in 100 mL anhydrous methanol. Cool to -10°C (ice/salt bath).

  • Addition: Add

    
     (2.0 equivalents) dropwise over 30 minutes. Exothermic reaction - control temp below 0°C.
    
  • Reflux: Once addition is complete, warm to RT, then reflux for 3 hours. The suspension should become a clear solution.

  • Isolation: Concentrate the solvent in vacuo. The residue is the crude methyl ester hydrochloride.

  • Wash: Triturate the solid with cold diethyl ether to remove excess acid/reagents. Filter and dry.[3][4][5][6]

Phase 3: Ammonolysis & Salt Formation

Objective: Convert ester to primary amide and form the final HCl salt.

  • Reagents:

    • Methyl 4-aminocyclohexanecarboxylate HCl[7][8][9]

    • Ammonia (

      
      ) in Methanol (7N solution)
      
    • HCl in Dioxane (4M)

Protocol:

  • Ammonolysis: Dissolve the methyl ester (5 g) in 7N

    
     in MeOH (50 mL).
    
  • Reaction: Seal in a pressure tube or stirred vessel at RT for 24-48 hours. Monitor by TLC (disappearance of ester).[2][3][4]

  • Free Base Isolation: Evaporate the solvent. The residue is the 4-aminocyclohexane-1-carboxamide free base.

  • Salt Formation: Dissolve the residue in a minimum amount of dry ethanol. Add 4M HCl in Dioxane dropwise until pH < 2.

  • Crystallization: Add diethyl ether to induce precipitation of the hydrochloride salt.

  • Final Drying: Filter the white solid and dry under high vacuum at 40°C.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point >260°C (dec)Capillary MP

NMR

1.1-1.4 (m, 4H), 1.8-2.0 (m, 4H), 2.1 (m, 1H), 2.9 (m, 1H), 6.9 (s, 1H), 7.4 (s, 1H), 8.1 (br, 3H)
400 MHz,

Mass Spec [M+H]+ = 143.12 (Free base)ESI-MS
Isomer Ratio >95% trans (post-recrystallization)HPLC/NMR

Process Flow Diagram

ProcessFlow cluster_0 Phase 1: Hydrogenation cluster_1 Phase 2 & 3: Functionalization Step1 Autoclave: 4-Nitrobenzoic Acid + Ru/C 15 bar H2, 100°C Step2 Filtration (Celite) Remove Catalyst Step1->Step2 Step3 Acidification & Crystallization Isolate Amino Acid Step2->Step3 Step4 Esterification: MeOH / SOCl2 Step3->Step4 Dry Intermediate Step5 Ammonolysis: NH3 / MeOH Step4->Step5 Step6 Salt Formation: HCl / Dioxane Step5->Step6

Figure 2: Operational workflow for the synthesis of 4-aminocyclohexane-1-carboxamide HCl.

References

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Source: WIPO (PCT) Patent WO2017134212A1. URL: Relevance: Defines the Ru/C catalytic hydrogenation conditions for high trans-isomer yield.
  • Ammonolysis of Esters. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link] Relevance: General conditions for converting methyl esters to amides using ammonia/methanol.

  • 4-Aminocyclohexane-1-carboxylic acid hydrochloride (Compound Data). Source: PubChem (NIH). URL:[Link] Relevance: Physical properties and safety data for the intermediate.

Sources

Application

protocol for amidation of 4-aminocyclohexanecarboxylic acid

An In-Depth Guide to the Amidation of 4-Aminocyclohexanecarboxylic Acid: Protocols and Mechanistic Insights Introduction 4-Aminocyclohexanecarboxylic acid (ACCA) is a pivotal building block in modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Amidation of 4-Aminocyclohexanecarboxylic Acid: Protocols and Mechanistic Insights

Introduction

4-Aminocyclohexanecarboxylic acid (ACCA) is a pivotal building block in modern drug discovery and development. Its rigid, saturated carbocyclic scaffold serves as a versatile bioisostere for aromatic rings, enabling chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity. The trans-isomer, in particular, offers a well-defined spatial arrangement of its amino and carboxylic acid functionalities, making it an ideal scaffold for constructing constrained analogues of peptides and other bioactive molecules.[1][2] The formation of an amide bond by derivatizing its carboxylic acid moiety is one of the most fundamental and frequently employed transformations in medicinal chemistry.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful amidation of 4-aminocyclohexanecarboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind reagent selection, and strategies for overcoming common challenges. We will detail two robust, field-proven protocols utilizing common coupling reagents and provide the necessary mechanistic context to empower users to adapt and troubleshoot these reactions effectively.

Part 1: Foundational Principles and Pre-Reaction Strategy

The direct coupling of a carboxylic acid and an amine is kinetically slow and requires the "activation" of the carboxylic acid to proceed at a reasonable rate.[5] This is because the hydroxyl group of the carboxylic acid is a poor leaving group. Coupling reagents transform the hydroxyl into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

However, 4-aminocyclohexanecarboxylic acid is a bifunctional molecule. Attempting a direct coupling with an external amine without prior modification will lead to competitive self-polymerization, significantly reducing the yield of the desired product. Therefore, a protecting group strategy is not just recommended; it is essential.

The Critical Role of N-Protection

To ensure selective amidation at the carboxylic acid, the nucleophilicity of the amino group must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of reaction conditions (including the basic conditions often used in coupling reactions), and straightforward removal under acidic conditions.[6][7]

Protocol: N-Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol details the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid, the key starting material for subsequent amidation reactions.[8]

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid (1.0 equiv)

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH) (2.5 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide in water dropwise, ensuring the temperature remains below 10 °C.

  • Add di-tert-butyl dicarbonate, either neat or as a solution in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected acid, typically as a white solid.

Part 2: Core Amidation Methodologies and Protocols

With the N-protected ACCA in hand, the carboxylic acid can be activated and coupled with a desired amine. We present two widely used, reliable methods: one based on a carbodiimide reagent (EDC) and the other on a uronium salt (HATU).

Method 1: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective, and highly reliable method for amide bond formation.[3][9]

  • Principle of Operation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][10][11] This intermediate is prone to rearranging into an unreactive N-acylurea byproduct.[12] To mitigate this and reduce potential racemization, an additive like N-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[5][12] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize any acid salts and facilitate the reaction.

The reaction proceeds through a two-step activation and coupling pathway.

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Boc-ACCA O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt - EDC-Urea O_acyl->HOBt_ester Urea EDC-Urea (Byproduct) O_acyl->Urea Side Reaction: N-Acylurea HOBt HOBt HOBt->HOBt_ester Amide Desired Amide Product HOBt_ester->Amide + Amine HOBt_ester->Amide Amine Primary or Secondary Amine Amine->Amide HOBt_regen HOBt (regenerated)

Mechanism of EDC/HOBt-mediated amidation.

Materials:

  • trans-N-Boc-ACCA (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-N-Boc-ACCA (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5]

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. The mixture may become thicker.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[9] The aqueous washes remove the water-soluble urea byproduct and excess reagents.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

EDC_Workflow start Start: Combine N-Boc-ACCA, Amine, HOBt dissolve Dissolve in Anhydrous Solvent (DMF/DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir 4-18h at RT add_dipea->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup (Acid/Base/Brine Washes) monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Workflow for EDC/HOBt mediated amidation.
Method 2: HATU-Mediated Amide Coupling

HATU is a third-generation uronium/aminium-type coupling reagent known for its high efficiency, fast reaction rates, and ability to couple even sterically hindered substrates with minimal racemization.[13][14][15] It is often the reagent of choice when EDC/HOBt fails or is too slow.

  • Principle of Operation: In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[5][15][16] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the subsequent nucleophilic attack by the amine via a favorable transition state, accelerating the reaction.[15]

The HATU mechanism involves rapid formation of a potent activated ester.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Boc-ACCA Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU - TMU Carboxylate->OAt_ester HATU HATU HATU->OAt_ester Amide Desired Amide Product OAt_ester->Amide + Amine OAt_ester->Amide TMU Tetramethylurea (Byproduct) Amine Primary or Secondary Amine Amine->Amide HOAt HOAt (Byproduct)

Mechanism of HATU-mediated amidation.

Materials:

  • trans-N-Boc-ACCA (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Amine (primary or secondary) (1.1 - 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine trans-N-Boc-ACCA (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. HATU reactions are typically much faster than EDC couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water or brine to remove DMF and byproducts. The workup is often simpler than for EDC reactions.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

HATU_Workflow start Start: Combine N-Boc-ACCA & HATU dissolve Dissolve in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_dipea Add DIPEA cool->add_dipea preactivate Pre-activate 15-30 min at 0 °C add_dipea->preactivate add_amine Add Amine preactivate->add_amine react Stir 1-4h at RT add_amine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup (Water/Brine Wash) monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Amide Product purify->product

Workflow for HATU mediated amidation.

Part 3: Data Summary and Troubleshooting

Comparison of Coupling Reagents
FeatureEDC / HOBtHATU
Activation Method CarbodiimideUronium / Aminium Salt
Reaction Speed Moderate to Slow (4-18 h)Fast (1-4 h)
Efficiency Good for most substratesExcellent, especially for hindered amines
Byproducts Water-soluble urea, HOBtWater-soluble urea, HOAt
Cost LowerHigher
Side Reactions N-acylurea formation (minimized by HOBt)Minimal
Racemization Low with HOBt additiveVery low
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Insufficient activation time.3. Poorly nucleophilic amine.1. Use fresh, anhydrous solvents and reagents.2. For HATU, ensure pre-activation step is performed.3. Switch to a more powerful coupling reagent like HATU.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Steric hindrance.1. Increase equivalents of coupling reagents and base to 1.5 and 3.0, respectively.2. Increase reaction time and/or temperature (e.g., to 40 °C).
Formation of N-Acylurea (EDC Protocol) The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.[12][17]Ensure HOBt is added with the starting materials before EDC. Check the purity of EDC.
Difficulty in Purification Byproducts (urea, HOAt) co-elute with the product.Perform a thorough aqueous workup. For EDC, acidic and basic washes are crucial for removing the urea byproduct.[9]

Part 4: Post-Coupling Deprotection

If the final desired compound requires a free primary amine, the Boc group can be easily removed.

Protocol: Boc Deprotection
  • Dissolve the N-Boc protected amide in a suitable solvent such as Dichloromethane (DCM) or Dioxane.

  • Add an excess of a strong acid. A 20-50% solution of Trifluoroacetic Acid (TFA) in DCM is common. Alternatively, 4 M HCl in dioxane can be used.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the acid and solvent. The product is typically obtained as its corresponding salt (e.g., TFA or HCl salt).

  • The salt can be used directly or neutralized with a base and purified further if necessary.

Conclusion

The amidation of 4-aminocyclohexanecarboxylic acid is a cornerstone transformation for generating valuable molecular scaffolds in pharmaceutical research. Success hinges on a logical strategy that begins with the crucial step of N-protection to prevent unwanted side reactions. By employing robust coupling protocols, such as the cost-effective EDC/HOBt method or the highly efficient HATU-based approach, researchers can reliably synthesize a diverse array of amide derivatives. Understanding the mechanisms behind these reagents, as detailed in this guide, allows for intelligent troubleshooting and optimization, ultimately accelerating the drug discovery process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia.
  • Park, K., et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Pottorf, R. S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent. ChemicalBook.
  • Wikipedia. (n.d.). HATU. Wikipedia.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec Peptides.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis.
  • Siegfried AG. (2021, January 26). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof (CN108602758B). Google Patents.
  • PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com.
  • SynArchive. (n.d.). Protecting Groups List. SynArchive.
  • Shionogi & Co., Ltd. (2003, September 25). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS (WO2003078381A1). Google Patents.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. ResearchGate.
  • Emcure Pharmaceuticals Limited. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • ACS Publications. (2009, October 14). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ACS Publications.

Sources

Method

Application Note &amp; Protocols: The trans-4-aminocyclohexanecarboxamide Scaffold for Peptidomimetic Design

Abstract Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structural and functional motifs of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structural and functional motifs of peptides using non-peptidic scaffolds, provide a robust strategy to overcome these limitations. This guide presents trans-4-aminocyclohexanecarboxamide (T-ACHC) as a versatile and conformationally constrained scaffold for peptidomimetic design. We provide a detailed overview of its structural rationale, protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a case study demonstrating its successful application in the development of potent thrombin inhibitors.

Introduction: The Case for Conformational Constraint

The therapeutic potential of peptides is often directly linked to their ability to adopt a specific three-dimensional conformation at the target receptor or enzyme active site. In solution, however, the inherent flexibility of the peptide backbone leads to a multitude of accessible conformations, only a fraction of which may be biologically active. This conformational entropy is energetically costly and contributes to reduced binding affinity. Furthermore, the amide bonds of the peptide backbone are susceptible to enzymatic degradation by proteases.

Peptidomimetic scaffolds address these challenges by replacing a segment of the peptide backbone with a rigid, non-natural structure.[1][2] An ideal scaffold should be synthetically accessible and capable of projecting appended pharmacophoric groups in a spatially defined manner that mimics a native peptide secondary structure, such as a β-turn or an extended strand.[3][4] The trans-4-aminocyclohexanecarboxamide (T-ACHC) scaffold, a saturated carbocyclic γ-amino acid, has emerged as an excellent building block for this purpose. Its rigid chair conformation effectively limits torsional freedom, pre-organizing the molecule into a desired bioactive conformation and enhancing metabolic stability.[5]

Section 1: The T-ACHC Scaffold: A Structural Primer

The utility of the T-ACHC scaffold lies in its rigid stereochemistry. The cyclohexane ring predominantly exists in a stable chair conformation. In the trans isomer, both the amino and carboxamide functional groups occupy equatorial positions on opposite sides of the ring. This 1,4-diequatorial arrangement results in a well-defined, extended conformation that can effectively mimic a dipeptide unit, such as a Gly-Gly segment, within a larger peptide sequence.[1][5]

This conformational constraint is the core principle behind its function. By locking a portion of the peptidomimetic into a defined geometry, the entropic penalty upon binding to a target protein is significantly reduced, which can lead to enhanced binding affinity.[6] Moreover, the replacement of natural amide bonds with the carbocyclic core confers resistance to proteolytic degradation.

G cluster_0 trans-4-aminocyclohexanecarboxamide (T-ACHC) Scaffold N H₂N C1 C1->N C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C_carbonyl C C4->C_carbonyl C6 C5->C6 C6->C1 CO O NH2_side R C_carbonyl->CO C_carbonyl->NH2_side pos1 Equatorial Amino Group (N-terminus connection) pos2 Equatorial Carboxamide Group (C-terminus connection)

Caption: Chair conformation of the T-ACHC scaffold.

Section 2: Synthesis and Availability of the SPPS-Ready Building Block

For practical application in Solid-Phase Peptide Synthesis (SPPS), the T-ACHC scaffold must be prepared as an orthogonally protected building block, typically as Fmoc-trans-4-aminocyclohexanecarboxylic acid (Fmoc-T-ACHC-OH).

The core T-ACHC structure is commonly synthesized via the catalytic hydrogenation of p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers.[5][7] The desired trans isomer can then be isolated and purified through fractional crystallization or by epimerization of the cis isomer under basic conditions.[1][7][8]

The purified trans-4-aminocyclohexanecarboxylic acid is then protected for use in Fmoc-based SPPS. The amino group is protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This building block, Fmoc-T-ACHC-OH, is commercially available from multiple chemical suppliers, simplifying its adoption into research workflows.[9]

G start p-Aminobenzoic Acid step1 Catalytic Hydrogenation (e.g., Ru/C, H₂) start->step1 step2 Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid step1->step2 step3 Isomer Separation / Epimerization step2->step3 step4 Pure trans-4-Aminocyclohexanecarboxylic Acid step3->step4 step5 Fmoc Protection (e.g., Fmoc-OSu, Base) step4->step5 end Fmoc-T-ACHC-OH (SPPS-Ready Building Block) step5->end

Caption: General workflow for synthesis of the Fmoc-T-ACHC-OH building block.

Section 3: Protocol: Incorporation of T-ACHC into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of Fmoc-T-ACHC-OH into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

3.1 Materials and Reagents

  • Resin: Rink Amide resin is suitable for C-terminally amidated peptides. Wang or 2-Chlorotrityl chloride resin can be used for C-terminally free acid peptides.

  • Fmoc-T-ACHC-OH: Commercially available building block.[9]

  • Standard Fmoc-amino acids: With acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or sym-collidine.[10]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5) or similar standard trifluoroacetic acid (TFA)-based cocktail.[11]

  • Precipitation Solvent: Cold diethyl ether.

3.2 Step-by-Step Protocol (0.1 mmol scale)

  • Resin Preparation:

    • Place 0.1 mmol of the chosen resin in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.

  • Fmoc Deprotection (of the resin-bound peptide):

    • Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

    • Add another 5 mL of 20% piperidine/DMF. Agitate for 15-20 minutes. Drain.[11]

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-T-ACHC-OH:

    • In a separate vial, dissolve Fmoc-T-ACHC-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-T-ACHC-OH solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature.

    • Expert Insight: Due to the potential steric hindrance of the cyclic scaffold, a longer coupling time is recommended. Allow the reaction to proceed for at least 2-4 hours.[12] For particularly difficult couplings, a double coupling may be performed.

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling (ninhydrin test should be negative, indicating no free primary amines).

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent standard amino acid to be added to the peptide chain. Standard amino acids typically require shorter coupling times (30-60 minutes).

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Concentrate the filtrate under a gentle stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Section 4: Characterization and Expected Results

The successful synthesis of a T-ACHC-containing peptidomimetic should be validated using standard analytical techniques.

Technique Purpose Expected Outcome
Analytical RP-HPLC Assess purity and retention time.A single major peak indicating high purity (>95%). The incorporation of the lipophilic T-ACHC scaffold will typically increase the retention time compared to a similar peptide without the scaffold.
Mass Spectrometry (LC-MS / MALDI-TOF) Confirm molecular weight.The observed mass should match the calculated theoretical mass of the desired peptidomimetic, confirming the successful incorporation of the T-ACHC unit.
NMR Spectroscopy (Optional) Structural analysis.For detailed structural studies, 2D NMR can confirm the connectivity and provide insights into the conformational preferences induced by the scaffold.[6]

Section 5: Case Study: T-ACHC in Potent Thrombin Inhibitors

A compelling example of the T-ACHC scaffold's utility comes from the development of orally active thrombin inhibitors, a critical class of antithrombotic agents. Early peptidomimetic inhibitors, while potent, suffered from poor oral bioavailability.[13]

In a structure-based design campaign, researchers at Merck developed a series of inhibitors where a key part of the molecule was built around a basic P1 moiety. The T-ACHC scaffold (in its aminomethyl derivative form) was used to construct this P1 fragment.[13] The resulting compound, L-372,460 , was a highly potent thrombin inhibitor with a Kᵢ of 1.5 nM.

Crucially, the conformational rigidity and physicochemical properties imparted by the cyclohexyl core contributed to a dramatic improvement in pharmacokinetics. L-372,460 demonstrated an oral bioavailability of 74% in dogs and 39% in monkeys, a significant achievement for a peptidomimetic of its class.[13] This case study highlights how the T-ACHC scaffold can be instrumental in converting a potent but pharmacokinetically flawed lead compound into a viable drug candidate.

G cluster_0 Drug Development Challenge cluster_1 Scaffold-Based Solution cluster_2 Successful Outcome A Potent Peptidomimetic Lead (e.g., Thrombin Inhibitor) B Poor Oral Bioavailability & Metabolic Instability A->B Limitation C Incorporate T-ACHC Scaffold into P1 binding motif B->C Rational Design D Properties Conferred: - Conformational Rigidity - Increased Lipophilicity - Protease Resistance C->D E Drug Candidate L-372,460 (Potent & Selective) D->E Leads to F Greatly Improved Oral Bioavailability (74% in dogs) E->F Achieves

Caption: Logic flow of T-ACHC application in thrombin inhibitor development.

Conclusion

The trans-4-aminocyclohexanecarboxamide (T-ACHC) scaffold is a powerful and accessible tool for modern medicinal chemistry and drug discovery. By imparting conformational rigidity and metabolic stability, it enables the design of peptidomimetics with enhanced binding affinities and superior pharmacokinetic profiles. The straightforward protocols for its incorporation via standard Fmoc-SPPS, combined with its proven success in clinical candidates, make T-ACHC a valuable building block for researchers aiming to translate the therapeutic promise of peptides into effective drugs.

References

  • Sanderson, P. E. J., et al. (1998). Discovery and development of the novel potent orally active thrombin inhibitor N-(9-hydroxy-9-fluorenecarboxy)prolyl trans-4-aminocyclohexylmethyl amide (L-372,460). Journal of Medicinal Chemistry, 41(3), 401–406. [Link]

  • Haskell-Luevano, C., et al. (1997). Characterization of a constrained Dynorphin A analogue with a trans-4-aminocyclohexanecarboxylic acid2,3 replacement. Journal of Medicinal Chemistry. Available at: [Link]

  • St-Jean, M., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. Chemical Science. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Emcure Pharmaceuticals Ltd. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. Retrieved from [Link]

  • Verluyten, W., et al. (2018). Undesired side reactions in Fmoc-based solid-phase peptide synthesis: A systematic review. Journal of Peptide Science. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • Hojo, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84–90. [Link]

  • Wels, B., et al. (2012). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science. [Link]

  • ResearchGate. (n.d.). Beta turn mimic peptide compounds. Retrieved from [Link]

  • Nielsen, D. S., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Chemistry – A European Journal, 22(39), 13919–13927. [Link]

  • Dahal, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science, 115(5), e24328. [Link]

  • Shimizu, M., et al. (1965). Trans-4-aminomethylcyclohexanecarboxylic acid as a potent antiplasmin agent. Chemical & Pharmaceutical Bulletin, 13(8), 1012–1014. [Link]

  • Zentiva. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Tourwé, D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853–2891. [Link]

  • Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group website. [Link]

Sources

Application

Application Notes &amp; Protocols for Small Molecule Modulators in Drug Discovery

A Case Study on IAP Antagonists Introduction In modern drug discovery, the identification and validation of small molecules that can precisely modulate cellular pathways are paramount. While simple chemical scaffolds suc...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on IAP Antagonists

Introduction

In modern drug discovery, the identification and validation of small molecules that can precisely modulate cellular pathways are paramount. While simple chemical scaffolds such as 4-aminocyclohexane-1-carboxamide serve as foundational building blocks in medicinal chemistry for the synthesis of more complex bioactive molecules, their direct application as research tools is often limited.[1][2] The true power of small molecules is realized when they are engineered to interact with high affinity and specificity to a biological target.

This guide pivots from basic scaffolds to a potent and clinically relevant class of compounds: Inhibitor of Apoptosis Protein (IAP) Antagonists , also known as SMAC mimetics . These molecules represent an exemplary case of targeted therapy, designed to restore the natural process of programmed cell death (apoptosis) in cancer cells.[3][4] We will use the well-characterized bivalent SMAC mimetic, Birinapant (TL32711) , as our primary example to illustrate the principles, protocols, and applications relevant to this class of drugs.

Part 1: Scientific Background & Mechanism of Action

The Role of Inhibitor of Apoptosis Proteins (IAPs) in Cancer

Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators that suppress apoptosis, or programmed cell death.[5] Cancer cells frequently overexpress IAPs, creating a major barrier to both endogenous and therapy-induced cell death.[6][7] This overexpression is a hallmark of cancer that contributes to tumor progression and resistance to chemotherapy and radiation.[4][8]

The human IAP family includes members like X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1, cIAP2).[5] They function by:

  • Direct Caspase Inhibition: XIAP is a potent inhibitor of effector caspases-3 and -7 and initiator caspase-9, the key executioners of apoptosis.[5]

  • Regulation of NF-κB Signaling: cIAP1 and cIAP2 are E3 ubiquitin ligases that are essential for regulating cell survival signaling pathways, most notably the NF-κB pathway.[9]

SMAC Mimetics: Restoring the Apoptotic Pathway

Under normal apoptotic stimuli, a mitochondrial protein called Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) is released into the cytoplasm. Smac binds to IAPs via its N-terminal 'AVPI' motif, displacing the caspases and allowing apoptosis to proceed.[10]

SMAC mimetics, such as Birinapant, are small molecules designed to mimic this 'AVPI' motif.[6][11] They bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAPs.[12] This interaction has a dual effect:

  • Induction of cIAP1/2 Degradation: Binding of a SMAC mimetic to cIAP1/2 triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome.[5]

  • Liberation of Caspases: By binding to XIAP, SMAC mimetics prevent it from inhibiting caspases, thereby lowering the threshold for apoptosis.[6]

The degradation of cIAPs removes the brakes on the non-canonical NF-κB pathway and, critically, sensitizes cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis.[9][11] In the absence of cIAPs, TNFα signaling switches from a pro-survival (NF-κB) to a pro-death signal, leading to the formation of a death-inducing signaling complex (DISC) containing RIPK1 and Caspase-8, and subsequent cell death.[12][13]

Signaling Pathway Diagram

IAP_Pathway cluster_0 Normal Cell Survival (IAPs Active) cluster_1 SMAC Mimetic Action (IAPs Antagonized) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds cIAP1_2_active cIAP1/2 (E3 Ligase) TNFR1->cIAP1_2_active recruits RIPK1_complex RIPK1 Complex IIb (Ripoptosome) TNFR1->RIPK1_complex forms complex in absence of cIAPs NFkB_complex Pro-Survival NF-κB Activation cIAP1_2_active->NFkB_complex activates Caspase8_inactive Caspase-8 (Inactive) cIAP1_2_active->Caspase8_inactive inhibits (ubiquitination) cIAP1_2_degraded cIAP1/2 (Degraded) Proteasome Proteasome cIAP1_2_active->Proteasome degradation Survival Cell Survival & Proliferation NFkB_complex->Survival Birinapant Birinapant (SMAC Mimetic) Birinapant->cIAP1_2_active binds & induces auto-ubiquitination Caspase8_active Caspase-8 (Active) RIPK1_complex->Caspase8_active activates Apoptosis Apoptosis Caspase8_active->Apoptosis initiates cascade

Caption: Mechanism of IAP Antagonism by a SMAC Mimetic.

Part 2: Applications in Drug Discovery

IAP antagonists are primarily investigated for cancer therapy. Their ability to lower the apoptotic threshold makes them attractive candidates for:

  • Monotherapy: In some cancer models, particularly those with high endogenous TNFα production, SMAC mimetics can induce apoptosis on their own.[11]

  • Combination Therapy: Their true strength lies in sensitizing cancer cells to other treatments. They have shown synergy when combined with chemotherapy, targeted agents, and radiation therapy.[7][9][14]

  • Immuno-oncology: By promoting immunogenic cell death and activating NF-κB in immune cells, IAP antagonists can reshape the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.[15]

Compound Target IAPs (Binding Affinity) Key Features
Birinapant cIAP1 (Kd <1 nM), XIAP (Kd = 45 nM)[11]Bivalent mimetic, potent cIAP degrader, clinical trial candidate.
LCL161 High affinity for cIAP1/2 BIR3 domain.[9]Monovalent mimetic, induces TNFα production.[9]
GDC-0152 High affinity for cIAP1/2 and XIAP.Monovalent mimetic, well-characterized preclinical tool.

Part 3: Experimental Protocols

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is the foundation of reliable experimental data. Using a high-purity solvent like DMSO ensures maximal solubility and stability. Aliquoting prevents repeated freeze-thaw cycles that can lead to compound degradation.

Materials:

  • Birinapant (or other SMAC mimetic), solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Calculation: Determine the mass of compound needed for a desired stock concentration (e.g., 10 mM). Use the molecular weight (MW) of the compound hydrochloride salt if that is the form supplied.

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [Volume (mL)] * [MW ( g/mol )]

  • Weighing: Carefully weigh the calculated amount of the solid compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes. This is critical to maintain compound integrity.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Record the compound name, concentration, date, and aliquot volume on each tube.

Protocol 2: In Vitro cIAP1 Degradation Assay (Western Blot)

Rationale: The primary pharmacodynamic effect of Birinapant is the rapid proteasomal degradation of cIAP1.[12] A Western blot is the gold-standard method to visualize and quantify this protein loss in cells following treatment. A time-course experiment is essential to capture the rapid kinetics of this process.

Materials:

  • Cancer cell line known to express cIAP1 (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Birinapant stock solution (from Protocol 1)

  • Proteasome inhibitor (e.g., MG-132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and Western transfer equipment

  • Primary antibodies: anti-cIAP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of Birinapant in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Control Wells: Include a "Vehicle Control" (DMSO only) and a "Co-treatment Control" (Birinapant + MG-132) to confirm proteasome-dependent degradation.

    • Time Course: Treat cells with a fixed concentration of Birinapant (e.g., 100 nM) for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).

  • Cell Lysis:

    • At each time point, wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-cIAP1 and anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly, apply ECL substrate, and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize cIAP1 band intensity to the β-actin loading control. The expected result is a rapid, time- and dose-dependent decrease in the cIAP1 protein band, which is rescued in the presence of MG-132.

Protocol 3: In Vitro Apoptosis Induction Assay (Caspase-Glo 3/7)

Rationale: The ultimate goal of a SMAC mimetic is to induce apoptosis. Measuring the activity of effector caspases-3 and -7 provides a direct, quantitative readout of apoptosis induction. Co-treatment with TNFα is often required to unmask the potent pro-apoptotic activity of these compounds.[11]

Materials:

  • Cancer cell line of interest (e.g., SK-OV-3 ovarian cancer cells)

  • White-walled, clear-bottom 96-well plates suitable for luminescence assays

  • Birinapant stock solution

  • Recombinant human TNFα

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Treatment:

    • Prepare 2X final concentrations of Birinapant and TNFα in culture medium.

    • Treat cells in a matrix format. For example, titrate Birinapant across the x-axis (e.g., 0.1 nM to 1 µM) and treat with a fixed concentration of TNFα (e.g., 10 ng/mL) or vehicle.

    • Include "Cells + Vehicle" and "No Cell" (media only) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).

  • Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate reader.

  • Analysis:

    • Subtract the "No Cell" background from all readings.

    • Normalize the data to the "Vehicle Control" (set to 100% viability or 0% activity).

    • Plot the dose-response curve (Luminescence vs. log[Birinapant]) using software like GraphPad Prism to calculate the EC50 value. The expected result is a synergistic increase in caspase activity in the presence of both Birinapant and TNFα.

Part 4: Experimental Workflow and Data Visualization

General Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis P1 Calculate & Weigh Compound P2 Prepare 10 mM DMSO Stock P1->P2 P3 Aliquot & Store at -80°C P2->P3 E1 Prepare Serial Dilutions P3->E1 P4 Seed Cells in Assay Plates E2 Treat Cells (Dose-Response/Time-Course) P4->E2 E1->E2 E3 Incubate (Time: 1-48h) E2->E3 A1 Perform Assay (e.g., Add Caspase-Glo) E3->A1 A3 Lyse Cells & Run Western Blot E3->A3 A2 Read Plate (Luminometer) A1->A2 D1 Normalize Data to Vehicle Control A2->D1 A4 Image Blot A3->A4 A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate EC50/IC50 D2->D3

Caption: A generalized workflow for in vitro testing of small molecule modulators.

References

  • An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. (2020). MDPI. Available at: [Link]

  • Definition of birinapant - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series with Dual Activity Against cIAP1 and XIAP. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation. (2022). Journal of Proteome Research. Available at: [Link]

  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Development of Novel Drugs Targeting Inhibitors of Apoptosis. (2009). Expert Opinion on Drug Discovery. Available at: [Link]

  • The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells. (2014). Oncotarget. Available at: [Link]

  • The expanding role of IAP antagonists for the treatment of head and neck cancer. (2023). Cancer Medicine. Available at: [Link]

  • Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. (2014). Molecular Cancer Therapeutics. Available at: [Link]

  • Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production. (2013). The Journal of Biological Chemistry. Available at: [Link]

  • The Inhibitor of Apoptosis Proteins as Therapeutic Targets in Cancer. (2007). Clinical Cancer Research. Available at: [Link]

  • Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • 4-Aminocyclohexane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • 4-Aminocyclohexane-1-carboxamide. PubChem. Available at: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.

Sources

Method

Fmoc-protection of 4-aminocyclohexane-1-carboxamide hydrochloride

Application Note: High-Fidelity Fmoc-Protection of 4-Aminocyclohexane-1-carboxamide Hydrochloride Executive Summary This application note details the optimized protocol for the -Fmoc protection of 4-aminocyclohexane-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc-Protection of 4-Aminocyclohexane-1-carboxamide Hydrochloride

Executive Summary

This application note details the optimized protocol for the


-Fmoc protection of 4-aminocyclohexane-1-carboxamide hydrochloride . This substrate serves as a critical peptidomimetic linker in drug discovery, particularly for rigidifying peptide backbones.

Unlike standard amino acid protection, this protocol addresses two specific challenges:

  • Salt Neutralization: The starting material is a hydrochloride salt, requiring precise base equivalents to liberate the nucleophilic amine without triggering Fmoc hydrolysis.

  • Chemoselectivity: The molecule contains both a primary amine and a primary carboxamide. The protocol utilizes Fmoc-OSu (9-Fluorenylmethoxycarbonyl

    
    -hydroxysuccinimide ester) rather than Fmoc-Cl to ensure exclusive protection of the amine, avoiding amide dehydration or bis-acylation.
    

Chemical Strategy & Mechanistic Rationale

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl is cheaper, it is highly reactive and prone to side reactions, including the formation of "Fmoc-dipeptides" (via mixed anhydrides) and potential reaction with the carboxamide side chain.

  • Selected Reagent: Fmoc-OSu . It is less aggressive, suppressing oligomerization and ensuring high regioselectivity for the amine (

    
    ) over the amide (
    
    
    
    ).
Thermodynamics & pH Control

The reaction relies on the Schotten-Baumann condition (biphasic aqueous/organic system).

  • Target pH: 8.5 – 9.0.

  • The Challenge: The substrate is an HCl salt (

    
    ).
    
  • The Solution: The first equivalent of base is consumed solely to neutralize the HCl. We utilize Sodium Bicarbonate (

    
    )  as it buffers effectively at pH ~8.5. Stronger bases (NaOH, 
    
    
    
    ) risk hydrolyzing the Fmoc group to dibenzofulvene or hydrolyzing the terminal carboxamide.

Materials & Equipment

ReagentPurityRole
4-Aminocyclohexane-1-carboxamide HCl>97%Substrate
Fmoc-OSu>98%Protecting Group Source
Sodium Bicarbonate (

)
ACS GradeBase / Buffer
1,4-Dioxane (or THF)HPLC GradeCo-solvent
WaterDeionizedSolvent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
1M HClStandardAcidification Reagent

Experimental Protocol

Step 1: Preparation and Neutralization
  • Calculate Equivalents:

    • Substrate: 1.0 eq.

    • Fmoc-OSu: 1.1 eq.[1]

    • 
      : 2.5 eq.  (1.0 eq to neutralize HCl, 1.0 eq to scavenge HOSu byproduct, 0.5 eq to maintain buffer capacity).
      
  • Dissolution:

    • In a round-bottom flask, dissolve the 4-aminocyclohexane-1-carboxamide HCl and

      
        in water (
      
      
      
      ).
    • Observation: Gas evolution (

      
      ) may occur; stir until the solution is clear and effervescence ceases.
      
Step 2: Reaction (Schotten-Baumann)
  • Dissolve Fmoc-OSu in 1,4-Dioxane (

    
    ).
    
    • Note: Acetone or THF can be substituted, but Dioxane minimizes precipitation of the intermediate.

  • Add the Fmoc-OSu solution dropwise to the aqueous amine solution over 15–20 minutes at Room Temperature (RT).

  • Stir vigorously at RT for 4–6 hours.

    • Checkpoint: The mixture will likely become cloudy as the hydrophobic Fmoc-product forms.

Step 3: Process Control (TLC/HPLC)
  • TLC System: 10% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) for Fmoc; Ninhydrin stain (Substrate turns purple; Product does not stain or stains faintly yellow).

  • Criteria: Disappearance of the baseline amine spot.

Step 4: Workup & Isolation
  • Dilution: Add water (

    
    ) to the reaction mixture.
    
  • Solvent Removal (Optional but Recommended): Partially concentrate under reduced pressure to remove Dioxane/THF. This improves phase separation.

  • Acidification:

    • Cool the solution to 0°C.

    • Slowly add 1M HCl while stirring until pH reaches 2–3.

    • Critical: Do not go below pH 1 to avoid hydrolyzing the carboxamide.

  • Precipitation vs. Extraction:

    • Scenario A (Precipitate): If a white solid precipitates heavily, filter, wash with water and hexanes, and dry.

    • Scenario B (Oiling out): If the product oils out (common with cyclohexyl linkers), extract with Ethyl Acetate (

      
      ).
      
  • Wash: Wash combined organic layers with Brine (

    
    ) and Water (
    
    
    
    ).
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualizations

Figure 1: Reaction Mechanism & Chemoselectivity

This diagram illustrates the selective attack of the free amine on the Fmoc-OSu carbonate, releasing N-hydroxysuccinimide (HOSu).

FmocMechanism Substrate Substrate (HCl Salt) R-NH3+ Cl- FreeAmine Free Amine R-NH2 Substrate->FreeAmine Neutralization (-HCl) Base NaHCO3 (2.5 eq) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->Intermediate Product Fmoc-Protected Product R-NH-Fmoc Intermediate->Product Elimination Byproduct HOSu + NaCl + CO2 Intermediate->Byproduct

Caption: Mechanistic pathway showing base-mediated neutralization followed by nucleophilic acyl substitution.

Figure 2: Experimental Workflow

Step-by-step logic flow for the laboratory execution.

Workflow Start Start: 4-aminocyclohexane-1-carboxamide HCl Dissolve Dissolve in H2O + NaHCO3 (2.5 eq) (Ensure pH ~8.5) Start->Dissolve AddFmoc Add Fmoc-OSu in Dioxane (Dropwise, RT) Dissolve->AddFmoc React Stir 4-6 Hours Monitor via TLC/HPLC AddFmoc->React Check Reaction Complete? React->Check Check->React No (Add more time/base) Acidify Cool to 0°C Acidify to pH 2-3 with 1M HCl Check->Acidify Yes Extract Extract with Ethyl Acetate Wash with Brine Acidify->Extract Isolate Dry (Na2SO4) & Concentrate Yield: White Solid Extract->Isolate

Caption: Operational workflow for Fmoc protection, highlighting critical pH adjustment and isolation steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0–2.5 eq of

is used. Check pH before adding Fmoc-OSu.
Gel Formation Product precipitating during reaction.Add more Dioxane or THF to solubilize the intermediate.
Fmoc-Dipeptide Dimerization of substrate.Switch from Fmoc-Cl to Fmoc-OSu (if not already used).[2] Dilute reaction further.
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Fmoc-OSu protocols).
  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][4][5] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • PubChem. (2025).[7] 4-aminocyclohexane-1-carboxylic acid hydrochloride.[7][8][9][10][11] National Library of Medicine. Link

Sources

Application

Application Note: Recrystallization of 4-Aminocyclohexanecarboxamide Hydrochloride

[1] Abstract & Introduction 4-Aminocyclohexanecarboxamide hydrochloride is a critical intermediate in the synthesis of serine protease inhibitors and fibrinolytic agents. Structurally, it possesses a polar "head" (ammoni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

4-Aminocyclohexanecarboxamide hydrochloride is a critical intermediate in the synthesis of serine protease inhibitors and fibrinolytic agents. Structurally, it possesses a polar "head" (ammonium chloride) and a polar "tail" (carboxamide) separated by a lipophilic cyclohexane core. This amphiphilic nature, combined with the potential for cis/trans isomerism, presents unique purification challenges.

Common synthesis routes (e.g., ammonolysis of 4-aminocyclohexanecarboxylates) often yield the crude salt as a mixture of isomers contaminated with inorganic byproducts. This guide details the thermodynamic rationale and operational protocols for recrystallizing this compound to pharmaceutical-grade purity (>99% HPLC, >98% trans-isomer).

Solvent Selection Strategy

The Solubility Profile

The hydrochloride salt form dictates a high lattice energy, requiring solvents with high dielectric constants for dissolution. However, the cyclohexane ring requires some lipophilic character in the solvent system to prevent "oiling out."

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityPrimary Utility
Water Very HighModerateExcellent Isomer separation (trans-enrichment)
Methanol HighModerateGoodGeneral purification; removal of inorganic salts
Ethanol ModerateLowModerateYield maximization (often requires water co-solvent)
Acetone InsolubleInsolubleAntisolvent Maximizing recovery from alcoholic solutions
Isopropanol LowInsolubleAntisolvent Controlled precipitation
Isomer Separation Logic

For 1,4-disubstituted cyclohexanes, the trans isomer typically packs more efficiently into a crystal lattice due to its flatter, chair-like conformation compared to the kinked cis isomer.

  • Thermodynamic Control: Recrystallization from Water exploits this lattice energy difference. The trans-isomer is thermodynamically more stable but less soluble than the cis-isomer in aqueous media, allowing for selective crystallization of the trans-form upon slow cooling.

Experimental Protocols

Protocol A: Aqueous Recrystallization (Isomer Enrichment)

Best for: Upgrading cis/trans ratio and removing inorganic salts.

Materials:

  • Crude 4-aminocyclohexanecarboxamide HCl

  • Deionized Water (18.2 MΩ)

  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution: Suspend the crude solid in distilled water (approx. 3-4 mL per gram of solid).

  • Heating: Heat the slurry to 90–95°C. Do not boil vigorously to avoid amide hydrolysis.

    • Note: If the solution is not clear, add water in 0.5 mL/g increments until dissolution is complete.

  • Hot Filtration: If insoluble particles remain, filter rapidly through a pre-heated Büchner funnel or glass sinter.

  • Controlled Cooling: Allow the filtrate to cool to room temperature (20–25°C) slowly over 2–3 hours.

    • Critical Step:Do not place directly in an ice bath. Rapid cooling traps the cis-impurity.

  • Crystallization: Once ambient temperature is reached, transfer to a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystalline needles. Wash the cake with ice-cold acetone (to remove residual water and facilitate drying).

  • Drying: Vacuum dry at 45°C for 24 hours.

Protocol B: Solvent/Antisolvent Precipitation (High Yield)

Best for: General cleaning of already isomerically pure material or recovering product from mother liquors.

Materials:

  • Methanol (HPLC Grade)

  • Isopropanol (IPA) or Acetone

Workflow:

  • Dissolution: Dissolve the crude salt in refluxing Methanol (approx. 5-7 mL/g).

  • Concentration: If the solution is too dilute, distill off methanol until the solution is near saturation (crystals just begin to form).

  • Antisolvent Addition: Remove from heat. While stirring rapidly, add warm IPA (or Acetone) dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough hot Methanol to clear the solution.

  • Cooling: Allow to cool to room temperature undisturbed.

  • Collection: Filter and wash with 1:1 MeOH/IPA, then pure IPA.

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and the physical process for the aqueous recrystallization method.

RecrystallizationProcess Start Crude 4-aminocyclohexanecarboxamide HCl CheckPurity Check Cis/Trans Ratio (HPLC/NMR) Start->CheckPurity Decision Is Trans-isomer < 95%? CheckPurity->Decision MethodA Method A: Aqueous Recrystallization (Thermodynamic Control) Decision->MethodA Yes (Enrichment Needed) MethodB Method B: MeOH/IPA Precipitation (Kinetic Control) Decision->MethodB No (High Purity) Step1 Dissolve in Water (90°C) Conc: ~3.5 mL/g MethodA->Step1 Step2 Slow Cooling (0.5°C/min) to Room Temp Step1->Step2 Critical: Avoid Shock Cooling Step3 Chill to 4°C (12 hours) Step2->Step3 Step4 Filter & Wash w/ Cold Acetone Step3->Step4 Result Purified Trans-Isomer (White Needles) Step4->Result

Figure 1: Decision matrix for solvent selection based on isomeric purity requirements.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Reheat to dissolve oil; add a seed crystal; add 5-10% more solvent.
Low Yield Product too soluble in cold solvent.Concentrate mother liquor to 50% volume and repeat cooling; use Method B (Antisolvent).
Sticky Solid Residual water or solvent occlusion.Triturate the solid with anhydrous diethyl ether or acetone; dry under high vacuum.
Hydrolysis Prolonged heating in water.Limit heating time at 90°C to <30 mins; ensure pH is slightly acidic (pH 2-3) by adding 1-2 drops of conc. HCl if necessary.

Safety & Handling

  • Hazard Identification: 4-aminocyclohexanecarboxamide HCl is an irritant. Inhalation of dust can cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or handle in a fume hood during weighing.

  • Solvents: Methanol is toxic and flammable. Acetone is highly flammable. Ensure proper ventilation.[1]

References

  • Isomer Separation of Cyclohexane Derivatives

    • Mechanism of Trans-isomer Enrichment via Aqueous Crystalliz
    • Source:

    • Relevance: Establishes the protocol for using water to separate cis/trans isomers of 1,4-amino-carboxylic cyclohexane deriv
  • General Recrystallization of Amine Salts

    • Solvent Selection for Amine Hydrochlorides.
    • Source:

    • Relevance: Provides the fundamental "Like Dissolves Like" polarity rules utilized in the MeOH/IPA protocol.
  • Synthesis Context

    • Preparation of 4-aminocyclohexanecarboxamide deriv
    • Source:

    • Relevance: Verifies chemical structure and physical property data (MW, H-bond donors)

Sources

Method

Application Note: High-Efficiency Coupling Protocols for 4-Aminocyclohexane-1-Carboxamide

Executive Summary & Chemical Profile[1][2][3] The 4-aminocyclohexane-1-carboxamide moiety is a critical structural motif in medicinal chemistry, often serving as a rigid, non-aromatic linker in kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The 4-aminocyclohexane-1-carboxamide moiety is a critical structural motif in medicinal chemistry, often serving as a rigid, non-aromatic linker in kinase inhibitors and GPCR ligands.[1] Its utility, however, is frequently compromised by two distinct challenges:

  • Solubility: The presence of both a primary amine and a primary amide creates a highly polar, hydrogen-bond-donating network, often leading to poor solubility in standard organic solvents (DCM, Toluene).[1]

  • Chemo-selectivity: While the amine is the target nucleophile, the primary carboxamide (

    
    ) presents a risk of dehydration to a nitrile (
    
    
    
    ) under forcing conditions or specific activation protocols.[1]

This guide provides two validated protocols designed to circumvent these issues, prioritizing yield and purity across different scales.

Substrate Profile
PropertyCharacteristicImpact on Protocol
Nucleophilicity Moderate (

amine)
Reacts well with active esters; steric bulk of cyclohexane ring is the rate-limiting factor.[1]
Stereochemistry Cis vs. TransTrans-isomer (diequatorial) is generally more stable and reactive. Cis-isomer (axial/equatorial) is more prone to steric clash.[1]
Solubility Low in non-polar solventsRequires polar aprotic solvents (DMF, DMSO) or specific biphasic systems.[1]
Side-Reaction Risk Nitrile FormationAvoid strong dehydrating agents (e.g.,

, Burgess reagent) and high temperatures (>80°C).[1]

Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale of the reaction and the solubility of the carboxylic acid partner.

ReagentMechanismRecommended Use CaseProsCons
HATU Guanidinium/Aza-benzotriazoleDiscovery Scale (<100 mg) Difficult/hindered acidsHighest coupling rate; tolerates steric bulk well.[1]Expensive; byproduct (tetramethylurea) is water-soluble but hard to track; atom uneconomical.
T3P (Propylphosphonic anhydride)Anhydride formationProcess Scale (>1 g) Scale-up & Green ChemistrySelf-validating workup (water-soluble byproducts); low epimerization risk; no explosion hazard (unlike HOBt).[1]Slower kinetics than HATU; requires base excess (min 3-4 eq).[1]
EDC / HOBt CarbodiimideStandard / Cost-Sensitive Low cost; standard in academic labs.[1]Urea byproducts can be difficult to remove; HOBt is an explosive hazard (transport restrictions).

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal protocol based on substrate properties.

CouplingLogic Start Start: Coupling 4-aminocyclohexane-1-carboxamide SolubilityCheck Is the Carboxylic Acid Partner Soluble in EtOAc/2-MeTHF? Start->SolubilityCheck YesSolubility Yes: Use Protocol B (T3P) SolubilityCheck->YesSolubility High Solubility NoSolubility No: Use Protocol A (HATU) SolubilityCheck->NoSolubility Polar/Insoluble T3P_Step Add T3P (50% in EtOAc) + Pyridine/DIPEA YesSolubility->T3P_Step Workup_Aq Workup: Acid/Base Wash (Product in Org Layer) T3P_Step->Workup_Aq Solvent_DMF Solvent: DMF or DMAc NoSolubility->Solvent_DMF HATU_Step Add HATU + DIPEA Solvent_DMF->HATU_Step Workup_Pp Workup: Precipitation in Water or Lyophilization HATU_Step->Workup_Pp

Figure 1: Decision tree for selecting the optimal coupling protocol based on solubility and scale.

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU)

Best for: Small scale (<100 mg), valuable intermediates, or when the acid partner is insoluble in EtOAc.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4]

  • 4-aminocyclohexane-1-carboxamide (1.1 equiv) [Note: Often supplied as HCl salt; adjust base accordingly][1]

  • HATU (1.2 equiv)[1][4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 equiv if amine is a salt)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 2-5 minutes.

    • Why? Pre-activation forms the O-At active ester, which is the reactive species.[1]

  • Addition: Add 4-aminocyclohexane-1-carboxamide (1.1 equiv) followed by the remaining DIPEA (2.0–3.0 equiv).

    • Critical: If the amine is an HCl salt, ensure the extra base is added immediately to liberate the free amine.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check LCMS.[4] The primary amide of the starting material (

      
      ) should disappear.
      
  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or 5%

      
       solution.
      
    • If a solid forms: Filter and wash with water.

    • If no solid forms (product is too polar): Extract with

      
      -Butanol or DCM/iPrOH (3:1).[1] Alternatively, directly inject the DMF solution onto a Reverse-Phase Prep-HPLC.[1]
      
Protocol B: Scalable / Process (T3P)

Best for: Gram-scale (>1 g), avoiding toxic solvents, and simple workup.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4]

  • 4-aminocyclohexane-1-carboxamide (1.1 equiv)[1][5]

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc, 2-MeTHF, or DCM.[1]

Step-by-Step:

  • Slurry Formation: In a reactor, charge the Carboxylic Acid (1.0 equiv), 4-aminocyclohexane-1-carboxamide (1.1 equiv), and the Solvent (EtOAc preferred, 5-10 volumes).[1]

    • Note: The amine might not fully dissolve initially.[6] This is acceptable.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10–15 minutes.

    • Mechanistic Insight: T3P activates the acid in situ. The low temperature prevents the T3P from reacting with the primary amide of the substrate (dehydration risk).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Self-Validation: The reaction mixture often becomes homogeneous as the product forms (amides are typically more soluble in organic solvents than the zwitterionic starting materials).

  • Workup (Phase Separation):

    • Add water (5 volumes). Stir vigorously for 10 minutes.

    • Separate layers. Wash the organic layer with 0.5 M HCl (to remove Pyridine/excess amine), then Sat.[1]

      
       (to remove unreacted acid/T3P byproducts), then Brine.[1]
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Amine HCl salt not neutralizedIncrease DIPEA to 4.0–5.0 equiv. Ensure pH is >8.
Nitrile Formation (

peak)
Dehydration of primary amideLower reaction temp to 0°C. Switch from HATU to EDC/HOBt (milder).[1] Avoid large excess of T3P.
Gelation H-bonding networkDilute reaction to 0.05 M. Add a chaotropic salt (LiCl) or use DMSO as cosolvent.[1]
Product in Aqueous Layer Product is highly polarDo not use simple water wash. Saturate aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1).

References

  • General Peptide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • T3P Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7][9] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • HATU Protocols: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link

  • Solubility of Cyclohexyl Amides: PubChem Compound Summary for CID 16791739, 4-aminocyclohexane-1-carboxamide.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 4-aminobenzoic acid from carboxamide product

Subject: Removal of Unreacted 4-Aminobenzoic Acid (PABA) from Carboxamide Scaffolds Status: Open for Resolution Assigned Specialist: Senior Application Scientist Executive Summary You are dealing with a classic "Amphoter...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 4-Aminobenzoic Acid (PABA) from Carboxamide Scaffolds Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with a classic "Amphoteric Impurity" scenario. 4-aminobenzoic acid (PABA) possesses both a carboxylic acid (


) and an aniline amine (

). This dual functionality is your greatest asset. While your carboxamide product is likely neutral and lipophilic, PABA can be manipulated to become water-soluble in either acidic or basic environments.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the Gold Standard due to cost-efficiency and scalability, followed by Solid-Supported Scavenging for sensitive or small-scale high-throughput applications.

Module 1: The Gold Standard (Liquid-Liquid Extraction)

Principle: The most efficient handle for removing PABA is its carboxylic acid group. By raising the pH


, we deprotonate the carboxylic acid (

), rendering the impurity highly polar and water-soluble, while your neutral carboxamide remains in the organic phase.
Protocol A: The "Basic Wash" (Recommended)

Best for: Neutral, lipophilic carboxamide products stable to mild base.

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Preferred: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Avoid: Diethyl ether (often forms emulsions with benzamides).

  • The Wash: Extract the organic layer with 10% aqueous Sodium Carbonate (

    
    )  or 1M NaOH .
    
    • Volume: 2 x solvent volume.

    • Mechanism:[1] The base reacts with PABA (

      
      ) to form sodium 4-aminobenzoate, which partitions into the aqueous layer.
      
  • Validation Check: Check the pH of the aqueous layer.[2][3] It must be

    
    .[4][5] If not, PABA may remain protonated and organic-soluble.
    
  • Polishing: Wash the organic layer once with brine to remove trapped water/salts, then dry over anhydrous

    
    .
    
Protocol B: The "Acidic Wash" (Alternative)

Best for: Products that are alkali-sensitive but acid-stable.

  • The Wash: Extract the organic layer with 1M HCl .

    • Mechanism:[1] Protonates the aniline amine (

      
      ), forcing PABA into the aqueous layer.
      
    • Risk: Prolonged exposure to strong acid can hydrolyze your carboxamide product. Keep it cold (

      
      ) and brief.
      
Decision Logic Visualization

The following diagram illustrates the critical decision pathways for choosing the correct extraction pH.

ExtractionLogic Start Crude Mixture: Product + PABA SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck BaseSens Is Product Base Sensitive? SolubilityCheck->BaseSens No (Lipophilic) MethodC Go to Module 2: Scavenger Resins SolubilityCheck->MethodC Yes (Hydrophilic) MethodA Protocol A: Basic Wash (pH > 9) (Best Handle) BaseSens->MethodA No MethodB Protocol B: Acidic Wash (pH < 2) (Secondary Handle) BaseSens->MethodB Yes

Figure 1: Decision tree for selecting the optimal liquid-liquid extraction condition based on product stability and solubility.

Module 2: Scavenger Resins (For Difficult Separations)

Principle: When LLE fails (e.g., emulsions, water-soluble product), use solid-supported reagents to chemically "fish out" the PABA. This relies on covalent bonding or strong ionic interactions.

Comparative Data: Scavenger Options
Scavenger TypeFunctional GroupTarget on PABAMechanismRate
Trisamine / Amino

/


(Acid)
Ionic / Acid-BaseFast (30 min)
Carbonate


(Acid)
Ionic ExchangeFast (30 min)
Isocyanate


(Amine)
Covalent (Urea bond)Slow (2-12 h)
Sulfonyl Chloride


(Amine)
Covalent (Sulfonamide)Medium (1-4 h)
Recommended Workflow: The "Dual-Attack"

For >99% purity, use a basic resin to target the carboxylic acid, as this reaction is faster than forming a covalent bond with the amine.

  • Selection: Use a Polymer-Supported Carbonate (e.g., MP-Carbonate) or Tertiary Amine resin.

  • Loading: Add 3-4 equivalents of resin relative to the estimated PABA impurity.

  • Incubation: Agitate at room temperature for 1 hour.

  • Filtration: Filter off the resin.[4] The PABA remains trapped on the solid support; your product flows through in the filtrate.

ScavengerFlow Mix Crude Solution (Product + PABA) Resin Add Carbonate Resin (Solid Support) Mix->Resin React Agitate (Acid-Base Reaction) Resin->React Filter Filtration React->Filter Waste Solid Waste: Resin-PABA Complex Filter->Waste Pure Filtrate: Purified Product Filter->Pure

Figure 2: Workflow for solid-phase purification using carbonate scavenger resins.

Module 3: Troubleshooting & FAQs

Q1: I tried the Basic Wash (Protocol A), but my product precipitated out.

  • Diagnosis: Your product might be a salt or highly polar.

  • Fix: Check if your product has ionizable groups. If it precipitated at pH 10, it might be phenolic or have a sulfonamide group. Switch to Protocol B (Acidic Wash) or use Column Chromatography with 1% Acetic Acid in the mobile phase to keep PABA moving while your product elutes.

Q2: PABA is co-eluting with my product on Silica Gel.

  • Diagnosis: PABA streaks on silica due to its acid/base nature, broadening its peak into your product's window.

  • Fix: You must modify the mobile phase.

    • Add 1% Triethylamine (TEA): This deprotonates the PABA acid, making it stick harder to the silica (baseline), allowing your neutral amide to elute first.

    • Add 1% Acetic Acid: This keeps the PABA acid protonated, sharpening the peak, often shifting it away from the amide.

Q3: The layers won't separate during extraction (Emulsion).

  • Diagnosis: Benzamides and anilines often form stable emulsions in basic water.

  • Fix:

    • Add solid NaCl (saturate the aqueous layer).

    • Filter the entire biphasic mixture through a pad of Celite.

    • Add a small amount of Methanol (demulsifier) to the mixture.

References

  • National Center for Biotechnology Information. (2025). 4-Aminobenzoic acid (CID 978).[6] PubChem Compound Summary. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers and Organic Scavengers for Purification. Retrieved from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013).[7] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Cyclohexanecarboxamide Diastereomers

Current Status: Operational Ticket Topic: Optimization of Diastereomeric Resolution (Cis/Trans) Assigned Specialist: Senior Application Scientist Introduction: The Stereochemical Challenge Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Diastereomeric Resolution (Cis/Trans) Assigned Specialist: Senior Application Scientist

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are struggling to separate cyclohexanecarboxamide derivatives , a common scaffold in drug discovery (e.g., praziquantel analogs, NK1 antagonists).

Unlike enantiomers, diastereomers have distinct physical properties (boiling point, polarity, dipole moment). However, cyclohexanecarboxamides present a unique challenge: their polarity differences are often negligible. Successful separation relies almost entirely on Shape Selectivity —the ability of the stationary phase to discriminate between the "flat" (diequatorial) and "kinked" (axial-equatorial) 3D conformations of the cyclohexane ring.

This guide moves beyond basic method development, focusing on the thermodynamic and steric mechanisms required to resolve these structural isomers.

Module 1: Critical Method Parameters (The "Why")

To resolve these isomers, you must exploit the Hydrophobic Subtraction Model , specifically the steric interaction terms.

The "Slot Model" of Retention
  • Mechanism: Planar molecules penetrate deeper into the bonded phase "slots" (spaces between C18 ligands) than non-planar molecules.

  • Application:

    • Trans-isomer (usually diequatorial): Typically adopts a flatter, more extended conformation. It penetrates deeper into the C18 layer, resulting in longer retention .

    • Cis-isomer (axial-equatorial): Adopts a "kinked" conformation. It is sterically excluded from deep penetration, resulting in shorter retention .

  • Expert Insight: If your peaks are co-eluting, your column likely lacks "steric recognition." You need a phase with high bonding density or rigid ligands.

Solvent Selectivity ( )
  • Methanol (MeOH): Protic solvent. Promotes hydrogen bonding with the amide carbonyl and nitrogen. Often provides better selectivity for carboxamides than ACN due to the "solvation shell" effect, which exaggerates size differences.

  • Acetonitrile (ACN): Aprotic. Dipole-dipole driven. Often suppresses the shape discrimination needed for these isomers.

Module 2: Method Development Protocol

Objective: Systematically screen for shape selectivity.

Phase 1: Column Screening (The "Rigidity" Test)

Do not start with a generic C18 (e.g., monomeric, low density). Use the following hierarchy:

PriorityColumn ClassLigand TypeWhy it works
1 Polymeric C18 High-density, cross-linked C18Maximizes the "Slot Model" effect. Best for rigid isomers.
2 Phenyl-Hexyl Phenyl ring on C6 linkerPi-pi interactions with the amide (if N-substituted) + steric selectivity.
3 C30 Long chain C30Extreme shape selectivity for highly hydrophobic isomers.
Phase 2: The "Temperature Scan"

Temperature is the most underutilized parameter for diastereomers.

  • Protocol: Run your best gradient at 15°C , 30°C , and 45°C .

  • Thermodynamic Rule: Lower temperatures (

    
    C) reduce the kinetic energy of the C18 chains, making the "slots" more rigid. This increases shape selectivity  (
    
    
    
    ) significantly for cyclohexane derivatives.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly (As > 1.5). Is it the column?

Diagnosis: Amide-Silanol Interaction.[1] Although carboxamides are neutral, the nitrogen can still hydrogen-bond with free silanols (


) on the silica surface, especially if the amide has any basic character or if the column is older.
Corrective Action: 
  • pH Adjustment: Lower mobile phase pH to 2.5 - 3.0 using Formic Acid or Phosphate buffer. This protonates surface silanols (

    
    ), preventing interaction.[2]
    
  • Buffer Strength: Increase buffer concentration to 20-25 mM to mask active sites.

Q2: I see partial separation, but the peaks are merging. Should I flatten the gradient?

Diagnosis: Insufficient Selectivity (


), not just efficiency (

). Corrective Action: Flattening the gradient only helps if

is sufficient. Instead, switch the Organic Modifier .
  • If using ACN, switch to Methanol .[2]

  • Advanced: Use a ternary blend (e.g., Water / MeOH / THF). Tetrahydrofuran (THF) at 5-10% can drastically alter the solvation shape of the cyclohexane ring.

Q3: The elution order is the reverse of what I expected. Why?

Diagnosis: Solvophobic vs. Silanophilic Retention. Explanation:

  • Reversed Phase (C18): Trans (flat/hydrophobic) usually elutes last .

  • Polar Embedded / Normal Phase: Cis (more polar/accessible polar groups) may interact more strongly with polar ligands, eluting last .

  • Action: Confirm identity with NMR or standards. Do not rely on predicted elution order if changing column chemistry.

Module 4: Visualization & Logic Flows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase and mobile phase conditions based on resolution failures.

HPLC_Optimization Start Start: Cyclohexanecarboxamide Separation Screen1 Screen 1: Polymeric C18 Mobile Phase: MeOH/Water (Acidic) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Optimize Gradient & Flow Rate CheckRes->Success Rs > 1.5 Fail_Coelute Issue: Co-elution (Poor Selectivity) CheckRes->Fail_Coelute Rs < 1.5 Fail_Tailing Issue: Peak Tailing (Silanol Interaction) CheckRes->Fail_Tailing As > 1.5 Action_Temp Lower Temp to 15°C (Enhance Shape Selectivity) Fail_Coelute->Action_Temp Step 1 Action_pH Lower pH to 2.5 Increase Buffer Strength Fail_Tailing->Action_pH Action_Shape Switch Column: Phenyl-Hexyl or C30 Action_Shape->CheckRes Action_Temp->CheckRes Action_Temp->Action_Shape If Step 1 Fails Action_pH->CheckRes

Figure 2: The "Slot Model" Mechanism

Caption: Conceptual representation of why Trans isomers elute later than Cis isomers on polymeric C18 phases.

Slot_Model C18_Phase Stationary Phase (Polymeric C18) Retention_Trans High Interaction Long Retention C18_Phase->Retention_Trans Result Retention_Cis Low Interaction Short Retention C18_Phase->Retention_Cis Result Trans Trans-Isomer (Diequatorial / Flat) Fits into C18 slots Trans->C18_Phase Deep Penetration Cis Cis-Isomer (Axial-Equatorial / Kinked) Excluded from slots Cis->C18_Phase Steric Exclusion

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Isomers" and Shape Selectivity).

  • Sander, L. C., & Wise, S. A. (1987). "Effect of phase density on shape selectivity in reversed-phase liquid chromatography." Analytical Chemistry, 59(18), 2309–2313. (Foundational paper on the "Slot Model" and polymeric C18 behavior).

  • Claessens, H. A., & van Straten, M. A. (2004). "Review on the stability of silica-based stationary phases in high-performance liquid chromatography." Journal of Chromatography A, 1060(1-2), 23-41. (Details on silanol activity and pH effects).

  • Agilent Technologies. (2020). Strategies for the Separation of Diastereomers and Cis/Trans Isomers. Technical Note. (Practical application of Phenyl-Hexyl phases).

Sources

Troubleshooting

Technical Support Center: Aminocyclohexane Linker Coupling Optimization

Topic: Troubleshooting Low Coupling Efficiency with Aminocyclohexane Linkers Audience: Drug Discovery Chemists, ADC Process Engineers, and Peptide Scientists Status: Active Support Guide Introduction: Why This Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency with Aminocyclohexane Linkers Audience: Drug Discovery Chemists, ADC Process Engineers, and Peptide Scientists Status: Active Support Guide

Introduction: Why This Chemistry Fails

Aminocyclohexane linkers (e.g., trans-4-aminocyclohexanecarboxylic acid) are critical in Antibody-Drug Conjugates (ADCs) and peptidomimetics for introducing structural rigidity and improving metabolic stability. However, they present a "perfect storm" of coupling challenges:

  • Steric Bulk: The cyclohexane ring imposes significant steric hindrance compared to linear alkyl linkers.

  • Conformational Locking: The amine reactivity is strictly dictated by its position (axial vs. equatorial).

  • Electronic Deactivation: If the amine is close to electron-withdrawing groups, nucleophilicity drops.

This guide moves beyond basic textbook chemistry to address the specific failure modes of these cyclic systems.

Tier 1: Rapid Diagnostics (The "Sanity Check")

Q: My reaction yields are consistently <10% or showing no product by LCMS. Is my reagent bad?

A: Before blaming the reagent, check the state of your amine . Aminocyclohexane linkers are often supplied as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to ensure stability.

  • The Issue: An amine salt is non-nucleophilic. It must be deprotonated to react.

  • The Trap: Adding 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine) to an amine salt neutralizes the acid but leaves no base to drive the catalytic cycle or neutralize the H+ generated during coupling.

  • The Fix: Ensure you are using at least 3.0–4.0 equivalents of base relative to the amine salt.

    • 1 eq to neutralize the salt.

    • 1 eq to neutralize the activated ester byproduct.

    • 1-2 eq to maintain basic pH (approx. pH 8-9) for the reaction.

Q: The reaction mixture turns cloudy immediately upon addition. Is this normal?

A: No. This indicates aggregation or salt precipitation , which halts the reaction.

  • Cause: Aminocyclohexane linkers are often hydrophobic (greasy) but their salts are polar. Unprotected linkers can aggregate in DCM (Dichloromethane).

  • The Fix: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents disrupt hydrogen bond networks and solubilize both the organic reactants and the intermediate salts.

Tier 2: Advanced Optimization (Reagents & Conditions)

Q: I am using EDC/NHS, but the conversion is stalled at 50%. Should I add more EDC?

A: No. EDC/NHS is often too slow for sterically hindered secondary amines or hindered primary amines on rings.

  • The Science: The active ester formed by NHS is not reactive enough to overcome the steric barrier of the cyclohexane ring.

  • The Solution: Switch to HATU or COMU .[1]

    • Why: These reagents generate an OAt (via HOAt) or Oxyma active ester. The pyridine nitrogen in HOAt provides an "anchimeric assistance" (neighboring group effect) that accelerates the reaction rate by orders of magnitude compared to HOBt or NHS esters [1].

Q: I see significant epimerization (racemization) of my linker. How do I stop it?

A: This is a common side effect of "over-activating" the carboxylate.

  • The Fix:

    • Switch Bases: Replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that is sufficient to activate HATU but less likely to abstract the alpha-proton that leads to racemization.

    • Pre-activation Sequence: Do not mix everything at once. Activate the acid with HATU/Base for 2-5 minutes before adding the aminocyclohexane. This minimizes the time the sensitive amine is exposed to potential side reactions.

Data: Coupling Reagent Efficiency for Hindered Amines

Reagent ClassExamplesReactivityRacemization RiskRecommended For
Carbodiimide EDC, DCCLowModerateLinear, unhindered amines only.
Phosphonium PyBOPHighLowGood alternative if uroniums fail; produces carcinogenic HMPA byproduct (if BOP used).
Uronium (Benzotriazole) HBTU, TBTUMediumLowStandard synthesis; often fails for cyclohexyl systems.
Uronium (Azabenzotriazole) HATU Very High Low-MediumGold Standard for aminocyclohexane linkers.
Oxyma-based COMU Very High Very Low Safer, more soluble alternative to HATU.[2]

Tier 3: Structural & Mechanistic Deep Dive (The "Chair" Problem)

Q: I have two isomers of my linker: cis-4-amino and trans-4-amino. The trans couples easily, but the cis fails. Why?

A: This is a classic example of Axial vs. Equatorial reactivity governed by the cyclohexane chair conformation.

  • The Trans Advantage: In trans-1,4-disubstituted cyclohexanes, the molecule can adopt a chair conformation where both bulky groups (the amine and the carboxylic acid/tail) are in the Equatorial position.

    • Equatorial Amine: Projects outward, away from the ring. It is sterically accessible and highly nucleophilic.

  • The Cis Penalty: In the cis isomer, the geometry forces one group to be Axial if the other is Equatorial.

    • Axial Amine: Projects "up" or "down" parallel to the ring axis.[3][4] It suffers from 1,3-diaxial interactions (steric clashing with protons on the ring). This steric wall physically blocks the incoming activated ester, drastically reducing coupling efficiency [2].

Q: How do I force the cis isomer to react?

A: You must force the reaction structurally or thermodynamically:

  • Temperature: Heat the reaction to 50–60°C. This provides the energy to access the higher-energy "boat" or "twist-boat" conformations where the amine might be more accessible.

  • Microwave Irradiation: Highly effective for overcoming the activation energy barrier of axial nucleophilic attacks.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Start: Low Yield / No Reaction CheckSalt Check 1: Is Amine a Salt? (HCl/TFA) Start->CheckSalt AddBase Action: Add 3-4 eq. DIPEA/NMM CheckSalt->AddBase Yes CheckSolubility Check 2: Is Reaction Cloudy? CheckSalt->CheckSolubility No (Free base) AddBase->CheckSolubility ChangeSolvent Action: Switch to DMF/NMP CheckSolubility->ChangeSolvent Yes CheckReagent Check 3: Coupling Reagent Used? CheckSolubility->CheckReagent No (Clear) ChangeSolvent->CheckReagent SwitchReagent Action: Switch to HATU or COMU CheckReagent->SwitchReagent EDC/DCC/HBTU CheckStereo Check 4: Cis vs. Trans Isomer? CheckReagent->CheckStereo Already HATU SwitchReagent->CheckStereo Heat Action: Heat to 50°C or Microwave CheckStereo->Heat Cis Isomer (Axial Amine) Success Success: High Coupling Efficiency CheckStereo->Success Trans Isomer (Equatorial) Heat->Success

Caption: Decision tree for isolating failure modes in aminocyclohexane coupling.

Experimental Protocols

Protocol A: Optimized HATU Coupling for Hindered Amines

Use this for standard aminocyclohexane linkers.

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) followed by HATU (1.1 eq).

    • Critical Step: Stir for 2–5 minutes at Room Temperature (RT). The solution should turn yellow (formation of the activated ester).

  • Amine Addition: Add the Aminocyclohexane linker (1.2 eq).

    • Note: If using an amine salt, premix the amine with DIPEA (2.0 eq) in a separate vial of DMF before adding to the reaction.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

  • Quench: If complete, dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 1N HCl, then sat. NaHCO3.

Protocol B: Microwave-Assisted Coupling for Cis-Isomers

Use this when steric hindrance (axial amine) prevents reaction at RT.

  • Setup: In a microwave vial, combine Carboxylic Acid (1.0 eq), Aminocyclohexane (1.5 eq), and HATU (1.5 eq) in DMF.

  • Base: Add DIPEA (4.0 eq).

  • Irradiation: Seal and heat in a microwave reactor at 60°C for 20 minutes (Power: Dynamic, typically 50W max).

  • Workup: As above.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Optimization

controlling stereochemistry in 4-aminocyclohexane ring formation

Technical Support Center: 4-Aminocyclohexane Stereocontrol Case ID: #STR-4ACH-001 Topic: Controlling Stereochemistry in 4-Aminocyclohexane Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminocyclohexane Stereocontrol

Case ID: #STR-4ACH-001 Topic: Controlling Stereochemistry in 4-Aminocyclohexane Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

The 1,4-disubstituted cyclohexane scaffold is a pharmacophore "privileged structure." However, its utility is defined by its geometry. The trans-isomer (typically diequatorial) often exhibits superior metabolic stability and receptor fit compared to the cis-isomer. This guide provides troubleshooting and protocols to navigate the thermodynamic vs. kinetic landscapes of this synthesis.

Module 1: Strategic Decision Matrix

Before starting, select your route based on the starting material and desired isomer.

G start START: Select Precursor ketone 4-Substituted Cyclohexanone start->ketone aniline 4-Substituted Aniline/Phenol start->aniline alcohol 4-Substituted Cyclohexanol start->alcohol red_am Reductive Amination ketone->red_am hydro Catalytic Hydrogenation aniline->hydro mitsu Mitsunobu / SN2 alcohol->mitsu trans_target Target: TRANS (Thermodynamic) red_am->trans_target Small Hydride (NaBH4) or H2/Pd (Acidic) cis_target Target: CIS (Kinetic) red_am->cis_target Bulky Hydride (L-Selectride) hydro->trans_target Pd/C (High Temp/Acidic) hydro->cis_target Rh/C or PtO2 (Neutral/Basic) mitsu->trans_target Inversion of Cis-Alcohol mitsu->cis_target Inversion of Trans-Alcohol

Caption: Decision tree for selecting synthetic routes based on precursor availability and stereochemical targets.

Module 2: Reductive Amination (The "Workhorse")

Context: This is the most common method. The stereochemical outcome is dictated by the size of the reducing agent and the stability of the intermediate imine.

Core Mechanism

The reaction proceeds via an iminium ion.[1][2]

  • Thermodynamic Control (Trans): Small hydride sources (e.g., NaBH₄, Na(OAc)₃BH) allow the reaction to equilibrate. The hydride attacks from the axial direction (steep trajectory), leading to the equatorial amine (trans).

  • Kinetic Control (Cis): Bulky hydrides (e.g., L-Selectride) are forced to attack from the equatorial direction (less hindered approach), leading to the axial amine (cis).

Protocol: Thermodynamic Trans-Selective Reductive Amination

Standard Abdel-Magid Protocol [1]

  • Reagents: 4-substituted cyclohexanone (1.0 equiv), Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (1.0 equiv), DCE or THF.

  • Procedure:

    • Mix ketone and amine in DCE under N₂.[1][2]

    • Add STAB in one portion.

    • Stir at RT for 12–24 h.

    • Critical Step: Quench with saturated NaHCO₃. Do not heat during workup to prevent epimerization if the product is labile.

  • Expected Outcome: Typically 2:1 to 4:1 trans:cis ratio.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Low Trans Selectivity Reaction under kinetic control.Switch solvent to Methanol (allows imine equilibration). Use a smaller reducing agent like NaBH₄ (requires 2-step: form imine, then reduce).[3]
Incomplete Conversion Steric hindrance of the ketone.Add 1.0 eq of Acetic Acid to catalyze imine formation. If using secondary amines, use Ti(OiPr)₄ as a Lewis acid additive.
Dialkylation Primary amine is too nucleophilic.Use STAB (mild) instead of NaCNBH₃. Ensure ketone is in slight excess or add amine slowly.

Module 3: Catalytic Hydrogenation (The "Cis-Maker")

Context: Hydrogenation of 4-substituted anilines or phenols is the primary route to cis-isomers. The aromatic ring adsorbs flat onto the catalyst surface; hydrogen adds from the catalyst face (syn-addition), pushing substituents "up" (cis).

Protocol: Kinetic Cis-Selective Hydrogenation

High-Pressure Heterogeneous Catalysis

  • Reagents: 4-substituted aniline, 5% Rh/C or Rh/Al₂O₃ (5 mol%), Acetic Acid (solvent).

  • Procedure:

    • Load autoclave with substrate and catalyst in AcOH.

    • Pressurize to 50–60 bar H₂.

    • Stir vigorously at RT (Keep T < 50°C).

  • Mechanism: Rhodium is "haptophilic," binding the arene strongly without requiring high temperatures that cause isomerization.

  • Expected Outcome: >80% cis-isomer.

Protocol: Thermodynamic Trans-Selective Hydrogenation

To force the trans isomer from an aniline, you must promote isomerization (ring flipping) during the reduction.

  • Catalyst: 5% Pd/C or Pt/C.

  • Conditions: High Temperature (80–100°C) and Strong Acid (HCl/EtOH).

  • Why? The acid promotes enamine-imine tautomerization intermediates, allowing the stereocenter to invert to the thermodynamically stable trans form.

Module 4: Nucleophilic Displacement (The "Corrector")

Context: If you have 4-substituted cyclohexanol with the wrong stereochemistry, use the Mitsunobu reaction to invert it. This transforms an alcohol (OH) into an amine (NH₂) with complete Walden inversion.

Protocol: Mitsunobu Inversion (Cis-OH Trans-NH₂)

Via Azide Intermediate [2]

  • Reagents: cis-4-substituted cyclohexanol (1.0 equiv), PPh₃ (1.2 equiv), DIAD (1.2 equiv), DPPA (Diphenylphosphoryl azide, 1.2 equiv).

  • Procedure:

    • Dissolve Alcohol and PPh₃ in dry THF. Cool to 0°C.[4]

    • Add DIAD dropwise (maintain T < 5°C).

    • Add DPPA dropwise.

    • Warm to RT and stir 12 h.

    • Reduction: Treat the crude azide with Staudinger conditions (PPh₃/H₂O) or Hydrogenation (Pd/C, H₂) to get the amine.

  • Stereochemistry: The nucleophile (N₃⁻) attacks from the back, strictly inverting the center.

Data Summary: Reducing Agent Selectivity

Table showing typical diastereomeric ratios (dr) for the reduction of 4-tert-butylcyclohexanone (a locked system).

Reducing AgentConditionsMajor Isomerdr (Trans:Cis)Mechanism
NaBH₄ MeOH, 0°CTrans (Alcohol)90:10Axial Attack (Small)
L-Selectride THF, -78°CCis (Alcohol)2:98Equatorial Attack (Bulky)
H₂ / Rh/C AcOH, 3 atmCis (Amine/Alc)10:90Syn-Addition (Kinetic)
H₂ / Pd/C EtOH/HCl, 50°CTrans (Amine)80:20Isomerization (Thermo)

Visualizing the Pathway

The following diagram illustrates the stereochemical divergence in reductive amination.

ReactionPath ketone 4-Subst-Cyclohexanone imine Imine Intermediate (Planar C=N) ketone->imine + Amine axial_attack Axial Hydride Attack (Small Hydride) imine->axial_attack equatorial_attack Equatorial Hydride Attack (Bulky Hydride) imine->equatorial_attack trans_prod TRANS-Amine (Equatorial NH2) Thermodynamic axial_attack->trans_prod Major Product cis_prod CIS-Amine (Axial NH2) Kinetic equatorial_attack->cis_prod Major Product

Caption: Stereochemical divergence in hydride reduction of cyclohexyl imines.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

distinguishing cis and trans 4-aminocyclohexanecarboxamide by NMR

This guide outlines a definitive, self-validating protocol for distinguishing cis- and trans-4-aminocyclohexanecarboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Part 1: The Core Directive Objective: To pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive, self-validating protocol for distinguishing cis- and trans-4-aminocyclohexanecarboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Core Directive

Objective: To provide a rigorous, logic-driven methodology for stereochemical assignment of 1,4-disubstituted cyclohexanes, specifically 4-aminocyclohexanecarboxamide.

The Challenge: The distinction between cis and trans isomers in 1,4-disubstituted cyclohexanes is often non-trivial due to rapid ring flipping and similar chemical environments. However, the thermodynamic preference of the trans isomer for the diequatorial conformation provides a distinct "NMR signature" based on Karplus relationships and shielding effects.

Part 2: Scientific Integrity & Logic

Conformational Analysis: The Physical Basis of Detection

To interpret the NMR data, we must first establish the dominant conformers in solution.

  • Trans-Isomer (Thermodynamic Product):

    • Conformation: Diequatorial (

      
      ).
      
    • Stability: Both bulky groups (Amide and Amine) occupy equatorial positions to minimize 1,3-diaxial interactions. This conformation is significantly more stable than the diaxial (

      
      ) form.
      
    • NMR Consequence: The methine protons at C1 and C4 are locked in axial positions (

      
      ).
      
  • Cis-Isomer (Kinetic/Mixed Product):

    • Conformation: Axial-Equatorial (

      
       or 
      
      
      
      ).
    • Stability: One group must be axial. Depending on the solvent and pH (protonation state of the amine), the ring may flip rapidly between the two chair forms, or favor the conformer where the larger group (typically the amide or protonated amine) is equatorial.

    • NMR Consequence: The methine protons are either equatorial (

      
      ) or an average  of axial/equatorial environments due to rapid exchange.
      
1H NMR Distinction Strategy

The most reliable method for differentiation is Coupling Constant Analysis (


-values)  of the methine protons (H1 and H4).
FeatureTrans-Isomer (

conformer)
Cis-Isomer (

conformer)
H1/H4 Orientation Axial (

)
One Axial, One Equatorial
Multiplicity Triplet of Triplets (tt) (or wide multiplet)Broad Singlet / Quintet (narrow multiplet)
Coupling (

)
Large

(~10-12 Hz) Small

(~3-4 Hz)
Small

&

(< 5-7 Hz)
Signal Width (

)
Broad (> 25 Hz total width)Narrow (< 15 Hz total width)
Chemical Shift (

)
Upfield (shielded by ring anisotropy)Downfield (deshielded equatorial position)

Expert Insight:

  • The "Width" Rule: If you cannot resolve the individual splittings due to line broadening, measure the width at half-height (

    
    )  of the H1 and H4 signals.
    
    • Trans:

      
       Hz (dominated by two large 
      
      
      
      couplings).
    • Cis:

      
       Hz (dominated by small couplings).
      
13C NMR Distinction Strategy

Carbon NMR provides corroborating evidence via the


-gauche effect .
  • Gamma-Gauche Effect: A carbon atom in a cyclohexane ring is shielded (shifted upfield) if it has a substituent in the axial position at the

    
     (gamma) position.
    
  • Trans (

    
    ):  No axial substituents. C2/C6 and C3/C5 resonate at "normal" equatorial positions.
    
  • Cis (

    
    ):  Contains an axial substituent.[1] The ring carbons 
    
    
    
    to the axial group will be shielded (shifted upfield by 2–5 ppm) relative to the trans isomer.

Part 3: Visualization & Protocols

Visualizing the Logic

The following diagram illustrates the decision logic based on the H1/H4 methine proton signals.

IsomerLogic Start Analyze H1/H4 Methine Signals (1H NMR) Coupling Check Multiplicity & Width Start->Coupling TransPath Wide Multiplet (tt) Total Width > 25 Hz Coupling->TransPath Large Jax-ax (~11Hz) CisPath Narrow Multiplet (bs/quint) Total Width < 15 Hz Coupling->CisPath Small J (<5Hz) TransResult TRANS Isomer (Diequatorial Conformer) H1/H4 are Axial TransPath->TransResult CisResult CIS Isomer (Axial-Equatorial) H1/H4 are Eq/Ax CisPath->CisResult Validation Validate with 13C NMR Check Gamma-Gauche Effect TransResult->Validation CisResult->Validation

Figure 1: Decision tree for assigning stereochemistry based on proton coupling constants.

Experimental Protocol: Step-by-Step Characterization

Materials:

  • Compound: ~5-10 mg of 4-aminocyclohexanecarboxamide.

  • Solvent: DMSO-d6 (Preferred for solubility and separating NH protons) or D2O (if solubility allows, simplifies spectrum by exchanging NH).

Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

    • Tip: If signals are overlapped, add 1 drop of D2O to exchange amide/amine protons and simplify the baseline.

  • Acquisition:

    • Run a standard 1H NMR (min 16 scans).

    • Run a 13C NMR (min 256 scans) or 13C-DEPT135 to distinguish CH/CH2.

    • Optional: COSY to confirm connectivity if impurities are present.

  • Analysis of H1 (Alpha to Amide) and H4 (Alpha to Amine):

    • Locate the methine protons. H4 (next to NH2) is typically around 2.5–3.0 ppm . H1 (next to CONH2) is typically around 2.0–2.4 ppm .

    • Zoom in on these multiplets.

    • Measure J-values: Look for the triplet-of-triplets pattern.

      • If you see a large splitting (>10 Hz), it is

        
        . Assignment: Trans. 
        
      • If the peak is a broad hump or narrow quintet with no splitting > 6 Hz. Assignment: Cis.

  • Self-Validation (The "Sanity Check"):

    • Compare the 13C chemical shifts of the ring carbons (C2/C6 vs C3/C5).

    • In the cis isomer, the carbons

      
       to the axial group will appear 2-5 ppm upfield compared to the trans isomer.
      
Summary of Expected Data
ParameterTrans-4-aminocyclohexanecarboxamide Cis-4-aminocyclohexanecarboxamide
Dominant Conformer Diequatorial (

)
Axial-Equatorial (

)
H4 Signal (alpha-NH2)

ppm (tt,

Hz)

ppm (br s or quint)
H1 Signal (alpha-CONH2)

ppm (tt,

Hz)

ppm (br s or quint)
13C Ring Signals Typical cyclohexane shiftsShielded (Upfield) due to steric compression

(Note: Exact chemical shifts vary by concentration and pH, but the relative order and coupling patterns remain constant.)

References

  • ChemicalBook. Trans-4-Aminocyclohexanecarboxylic Acid 1H NMR Spectrum. (Data for the carboxylic acid analogue, confirming the axial-axial coupling pattern).

  • Sviatenko, O., et al. (2025).[2] One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[2][3] ResearchGate.[3] (Discusses the synthesis and enzymatic separation of similar 1,4-disubstituted cyclohexanes).

  • Monn, J. A., et al. (1996).[4] Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate. Journal of Medicinal Chemistry. (Provides context on stereospecific binding and characterization of amino-acid isomers).

  • LibreTexts. Conformational Analysis of Cyclohexanes. (Authoritative grounding on A-values and ring flipping energetics).

Sources

Comparative

IR spectrum characteristic peaks for cyclohexane carboxamide

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of Cyclohexanecarboxamide , designed for researchers requiring rigorous structural verification. Executive Summary Cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of Cyclohexanecarboxamide , designed for researchers requiring rigorous structural verification.

Executive Summary

Cyclohexanecarboxamide (


) represents a critical structural motif in drug discovery, often serving as a saturated bioisostere for benzamide moieties to improve metabolic stability or solubility. Accurate characterization requires distinguishing its saturated primary amide  signature from aromatic analogs (e.g., benzamide) and hydrolytic impurities (e.g., cyclohexanecarboxylic acid).

This guide synthesizes experimental data to provide a definitive spectral fingerprint, contrasting it with key structural alternatives.

The Spectral Fingerprint: Cyclohexanecarboxamide

The IR spectrum of cyclohexanecarboxamide is dominated by two distinct vibrational domains: the Hydrocarbon Scaffold (Cyclohexane ring) and the Amide Functionality .

Characteristic Peaks Table
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Primary Amide (-CONH₂) Amide A (

)
3350 – 3400MediumDistinguishes primary from secondary amides.
Amide A (

)
3180 – 3200MediumPaired with

; confirms

.
Amide I (

)
1660 – 1690StrongPrimary Identification Peak. Lower freq. than esters/acids due to resonance.[1][2]
Amide II (

)
1620 – 1640Strong"Scissoring" of

. Often overlaps the low-energy shoulder of Amide I.
Cyclohexane Ring

2920 – 2935StrongCharacteristic of saturated aliphatics.

2850 – 2860StrongPaired with

.

(Scissoring)
~1450MediumDiagnostic for cyclohexane ring strain/conformation.

Analyst Note: In the solid state (KBr pellet), the Amide I and II bands are heavily influenced by hydrogen bonding. The values above reflect the solid-state spectrum. In dilute solution (e.g.,


), these bands shift to higher wavenumbers due to the breaking of intermolecular H-bonds.
Comparative Analysis: Distinguishing Alternatives

Structural verification relies on negative evidence (what is absent) as much as positive evidence.

Scenario A: Cyclohexanecarboxamide vs. Benzamide (Aromatic Analog)

Researchers often substitute phenyl rings with cyclohexyl rings to modulate lipophilicity.

  • The Differentiator: The C-H Stretching Region (3000

    
     threshold) .[3]
    
    • Cyclohexanecarboxamide: Shows intense absorption below 3000

      
       (2850–2935 
      
      
      
      ) due to
      
      
      C-H bonds. It lacks peaks above 3000
      
      
      .
    • Benzamide: Exhibits weak, sharp peaks above 3000

      
       (3030–3080 
      
      
      
      ) arising from aromatic
      
      
      C-H stretches. Additionally, Benzamide shows "ring breathing" modes at ~1500 and 1600
      
      
      which are absent in the cyclohexane derivative.
Scenario B: Cyclohexanecarboxamide vs. Cyclohexanecarboxylic Acid (Precursor)

Incomplete amidation or hydrolysis leads to acid contamination.

  • The Differentiator: O-H vs N-H Morphology .

    • Amide: Two distinct, relatively sharp bands (

      
       stretch) at 3180 and 3350 
      
      
      
      .
    • Acid: A massive, broad "hairy beard" absorption spanning 2500–3300

      
       (O-H stretch) that obscures the C-H region.
      
    • Carbonyl Shift: The acid C=O typically appears at 1700–1720

      
      , distinctly higher than the Amide I band (1660–1690 
      
      
      
      ).
Structural Logic & Signaling Pathways

The following diagram illustrates the logical decision tree for assigning the spectrum of a putative cyclohexanecarboxamide sample.

SpectralLogic Sample Unknown Sample Spectrum Region1 Check 3000-3500 cm⁻¹ Sample->Region1 Result_Amide Primary Amide Confirmed (Doublet NH) Region1->Result_Amide Doublet (3180, 3350) Result_Acid Carboxylic Acid (Broad OH) Region1->Result_Acid Broad (2500-3300) Result_SecAmide Secondary Amide (Singlet NH) Region1->Result_SecAmide Singlet (~3300) Region2 Check 1600-1750 cm⁻¹ Result_Sat Cyclohexane Core (sp³ C-H only) Region2->Result_Sat Amide I (1660-1690) Region3 Check 2800-3100 cm⁻¹ Region3->Result_Sat Peaks < 3000 only Result_Aro Benzamide/Aromatic (sp² C-H present) Region3->Result_Aro Peaks > 3000 present Result_Amide->Region2 Result_Sat->Region3

Figure 1: Spectral decision tree for validating Cyclohexanecarboxamide against common analogs.

Experimental Protocol: High-Fidelity Acquisition

While ATR (Attenuated Total Reflectance) is convenient, Transmission KBr Pellets remain the gold standard for publication-quality amide spectra to avoid peak distortion and pressure-induced shifts.

Protocol: KBr Pellet Preparation
  • Desiccation: Dry KBr powder (spectroscopic grade) at 110°C overnight to remove moisture (water peaks at 3400

    
     interfere with Amide A).
    
  • Ratio: Mix ~1-2 mg of Cyclohexanecarboxamide with ~200 mg of KBr.

    • Why? High concentration leads to "flat-topped" peaks (saturation) in the Amide I region, destroying quantitative data.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved.

    • Causality: Particle size must be smaller than the wavelength of IR light (2.5-15

      
      ) to prevent Christiansen effect (scattering baseline drift).
      
  • Compression: Press at 8-10 tons for 2 minutes under vacuum.

  • Validation: The resulting pellet should be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.

Protocol: Data Processing
  • Baseline Correction: Apply a multi-point baseline correction, specifically anchoring at 2200

    
     (silent region) and 4000 
    
    
    
    .
  • ATR Correction (If using ATR): Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (

    
    ), which otherwise artificially enhances low-wavenumber peaks (Amide I/II) relative to high-wavenumber peaks (N-H).
    
Mechanistic Insight: The Amide Resonance

Understanding the Amide I band requires recognizing the resonance structures:



  • Single Bond Character: The resonance imparts significant single-bond character to the carbonyl.[2] This weakens the

    
     force constant, lowering the frequency to 1660–1690 
    
    
    
    , compared to a pure ketone (~1715
    
    
    ) or acid chloride (~1800
    
    
    ).
  • Cyclohexyl Effect: The cyclohexyl group is electron-donating via induction (+I effect). Unlike the phenyl group in benzamide, it does not offer resonance conjugation. Consequently, cyclohexanecarboxamide typically absorbs at a slightly higher wavenumber than benzamide (which is lowered by conjugation), but lower than short-chain aliphatic amides due to the bulk/mass effect of the ring.

Workflow Step1 Sample Prep (Dry KBr) Step2 Acquisition (32 scans, 4cm⁻¹ res) Step1->Step2 Step3 QC Check (Transmittance > 10%) Step2->Step3 Step3->Step1 Fail (Saturation) Step4 Peak Picking (Auto + Manual) Step3->Step4 Pass Step5 Report Generation Step4->Step5

Figure 2: Standardized workflow for IR acquisition to ensure regulatory compliance (GLP).

References
  • National Institute of Standards and Technology (NIST). Cyclohexanecarboxamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Validation

Comparative Guide: Melting Point &amp; Structural Properties of Cis- vs. Trans-4-Aminocyclohexanecarboxamide HCl

The following technical guide compares the melting point and physical properties of cis- and trans-4-aminocyclohexanecarboxamide HCl . This analysis is designed for researchers in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the melting point and physical properties of cis- and trans-4-aminocyclohexanecarboxamide HCl . This analysis is designed for researchers in medicinal chemistry and process development, focusing on the structural causality behind their thermal behaviors.

Executive Summary

In the context of 1,4-disubstituted cyclohexanes, the trans-isomer consistently exhibits a significantly higher melting point and lower solubility compared to the cis-isomer . This difference is driven by the thermodynamic stability of the diequatorial conformation in the trans isomer, which facilitates superior crystal lattice packing.

  • Trans-Isomer: High melting point (typically >240°C, often with decomposition), high crystallinity, thermodynamically stable.

  • Cis-Isomer: Lower melting point (often <200°C or amorphous/hygroscopic), higher solubility, kinetically favored in non-selective hydrogenations.

Quick Comparison Matrix
FeatureTrans-Isomer (HCl Salt)Cis-Isomer (HCl Salt)
Estimated Melting Point > 260°C (dec) ~180 – 210°C (or broad range)
Thermodynamic Stability High (Diequatorial)Lower (Axial/Equatorial)
Crystal Habit Defined needles/platesOften amorphous or fine powder
Solubility (Water/MeOH) Moderate to LowHigh
Primary Application Drug Substance (e.g., Tranexamic acid derivs)Synthetic Intermediate

Note on Data Availability: While the parent acid (trans-4-aminocyclohexanecarboxylic acid, Tranexamic Acid) has a well-documented melting point of >300°C, the specific melting points of the amide HCl salts are frequently reported as ranges or decomposition points in patent literature due to their use as transient intermediates. The values above are derived from structure-property relationships of analogous 1,4-cyclohexane systems.

Structural Analysis & Causality

The melting point discrepancy is not random; it is a direct function of stereochemical conformation.

The Trans-Isomer (Diequatorial)
  • Conformation: The trans-1,4-disubstitution allows both the amino group and the carboxamide group to occupy equatorial positions on the cyclohexane chair.

  • Lattice Energy: This creates a linear, planar-like topology that maximizes intermolecular hydrogen bonding (amide-amide and ammonium-chloride interactions) and Van der Waals stacking.

  • Result: A rigid crystal lattice requiring high thermal energy to disrupt (High MP).

The Cis-Isomer (Axial/Equatorial)
  • Conformation: The cis-1,4-disubstitution forces one group to be axial while the other is equatorial .

  • Ring Flip: To relieve steric strain (1,3-diaxial interactions), the ring may undergo flipping, but it never achieves the planar symmetry of the trans form.

  • Lattice Energy: The resulting "kinked" structure packs inefficiently, lowering the lattice energy.

  • Result: Lower melting point and higher tendency to trap solvent (solvates), leading to broader melting ranges.

Experimental Protocols

Protocol A: Determination of Melting Point (Capillary Method)
  • Objective: To differentiate isomers based on thermal decomposition and phase transition.

  • Equipment: Buchi Melting Point B-545 or DSC (Differential Scanning Calorimetry).

  • Sample Prep: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture (critical for cis isomer).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C.

    • Slow Ramp: 1°C/min from 150°C upwards.

  • Observation:

    • Cis-isomer: Look for "sweating" or sintering around 180°C.

    • Trans-isomer: Expect stability until >250°C, likely followed by browning (decomposition) rather than a clean liquid melt.

Protocol B: Separation & Purification (Isomer Enrichment)

This workflow exploits the solubility difference to isolate the high-melting trans isomer from a mixture.

PurificationWorkflow cluster_legend Logic Start Crude Mixture (Cis/Trans HCl Salts) Dissolve Dissolve in Min. Volume Hot Methanol/Water (9:1) Start->Dissolve Cool Slow Cooling to 0-5°C (Over 4-6 hours) Dissolve->Cool Thermodynamic Control Filter Filtration (Cold) Cool->Filter Solid Solid Cake (Enriched Trans-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Cis-Isomer) Filter->Liquor Filtrate Recryst Recrystallization (Repeat if Trans < 98%) Solid->Recryst Purification Trans packs better -> Precipitates first Trans packs better -> Precipitates first

Figure 1: Fractional crystallization workflow to separate cis/trans isomers based on solubility and lattice energy.

Critical Discussion: Thermodynamic vs. Kinetic Control

When synthesizing 4-aminocyclohexanecarboxamide, the outcome depends heavily on the reduction method:

  • Catalytic Hydrogenation (Kinetic Control): Reduction of aromatic precursors (e.g., 4-aminobenzamide) often yields a ~70:30 cis:trans mixture. The cis isomer forms because the hydrogen adds from the least hindered face.

  • Isomerization (Thermodynamic Control): Heating the cis-isomer (or mixture) with a base (e.g., NaOEt) followed by re-acidification converts it to the thermodynamically stable trans-isomer.

    • Mechanism:[1][2][3] Deprotonation alpha to the carbonyl allows inversion of configuration. The equilibrium strongly favors the diequatorial trans form.

Implication for Drug Development: If your melting point data shows a broad range (e.g., 190-220°C), you likely have a mixture. Pure trans material is critical for consistent bioavailability and stability in solid dosage forms.

References

  • Tranexamic Acid Structure & Properties: Merck Index, 15th Ed. (Entry for Tranexamic Acid).[2][4] Confirms the high melting point (>300°C) of the trans-acid analog.

  • Isomerization of 4-substituted cyclohexanes: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.
  • Synthesis of Trans-4-aminocyclohexanecarboxamide: World Intellectual Property Organization, Patent WO2005090354A1. Describes the preparation of cis/trans intermediates (Intermediate 19) and their separation.

  • Crystallization of Cyclohexane Isomers:Journal of Medicinal Chemistry, 1993, 36(1), 100-1103.

Sources

Comparative

A Comparative Guide to the Solid-State Characterization of 4-Aminocyclohexane-1-Carboxamide Hydrochloride: An In-Depth Analysis of X-ray Crystallography

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the application of X-ray crystallography for the structural elucidation of 4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the application of X-ray crystallography for the structural elucidation of 4-aminocyclohexane-1-carboxamide hydrochloride. In the absence of publicly available, specific experimental data for this compound, this document serves as a robust framework, detailing a systematic approach from synthesis and crystallization to data acquisition and analysis. The protocols herein are synthesized from established methodologies for similar small molecule hydrochloride salts, ensuring a scientifically rigorous and practical guide.

Furthermore, this document presents an objective comparison of X-ray crystallography with alternative solid-state characterization techniques, offering insights into the selection of the most appropriate analytical tools for pharmaceutical development.

Introduction: The Imperative of Structural Elucidation in Pharmaceutical Sciences

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline material, providing an unparalleled level of detail.[1] By analyzing the diffraction pattern of X-rays interacting with a single crystal, we can generate a precise three-dimensional map of the electron density, revealing bond lengths, angles, and the overall molecular conformation.[2] This guide will use 4-aminocyclohexane-1-carboxamide hydrochloride as a model compound to illustrate the principles and practices of this powerful technique.

Synthesis and Crystallization: The Foundation of a Successful Crystallographic Study

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[3][4] This section outlines a generalized yet robust protocol for the synthesis and subsequent crystallization of 4-aminocyclohexane-1-carboxamide hydrochloride.

Synthesis of 4-Aminocyclohexane-1-carboxamide Hydrochloride

The synthesis of the target compound can be approached via a multi-step process starting from 4-aminocyclohexane-1-carboxylic acid. A common and effective method for amide formation is the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine (in this case, ammonia).[5][6]

Experimental Protocol: Synthesis of 4-Aminocyclohexane-1-carboxamide Hydrochloride

  • Activation of Carboxylic Acid: To a solution of 4-aminocyclohexane-1-carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.[5][6] The reaction mixture is then typically stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by techniques like infrared (IR) spectroscopy.

  • Amidation: The resulting acyl chloride solution is then slowly added to a cooled, concentrated solution of ammonia in a suitable solvent. The reaction is allowed to proceed to completion.

  • Formation of Hydrochloride Salt: The crude 4-aminocyclohexane-1-carboxamide is then dissolved in an appropriate organic solvent (e.g., isopropanol), and a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • Isolation and Purification: The precipitated 4-aminocyclohexane-1-carboxamide hydrochloride is collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Crystallization of 4-Aminocyclohexane-1-carboxamide Hydrochloride

The growth of diffraction-quality single crystals is often the most challenging step.[7][8] Several methods can be employed, and the optimal conditions are typically determined through systematic screening.

Common Crystallization Techniques for Small Organic Molecules: [7][9][10]

Crystallization MethodPrincipleSuitability
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.Works well for compounds that are not sensitive to air or moisture.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Suitable for compounds with temperature-dependent solubility.
Vapor Diffusion A solution of the compound in a solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.A highly successful method for growing high-quality crystals from small amounts of material.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.Useful when direct mixing causes rapid precipitation.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the synthesized 4-aminocyclohexane-1-carboxamide hydrochloride in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

  • Trial Crystallizations: Set up small-scale crystallization experiments using the methods described in the table above. For vapor diffusion, a common setup involves dissolving the compound in a small vial and placing this vial inside a larger, sealed jar containing an anti-solvent.

  • Optimization: Once initial crystal formation is observed, optimize the conditions by adjusting the solvent/anti-solvent system, concentration, and temperature to promote the growth of larger, well-formed single crystals.

X-ray Crystallography: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This involves mounting the crystal, collecting the diffraction data, solving the crystal structure, and refining the structural model.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed and unambiguous structural information.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[13][14]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots.[4][13]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions.[1]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials and is often used for phase identification, purity analysis, and to study polymorphism.[15][16]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.[15]

  • Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.[16][17]

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases to identify the compound or used to assess its purity and crystallinity.

Comparison with Other Solid-State Analytical Techniques

While X-ray crystallography is the gold standard for structural determination, a comprehensive solid-state characterization often employs a suite of complementary techniques.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Single-Crystal XRD Diffraction of X-rays by a single crystal.[11]Precise 3D atomic structure, bond lengths, bond angles, absolute configuration.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow.[6]
Powder XRD Diffraction of X-rays by a polycrystalline powder.[18]Crystalline phase identification, polymorphism, crystallinity, unit cell parameters.Rapid, non-destructive, suitable for bulk samples.Does not provide detailed atomic coordinates for unknown structures.[15]
Solid-State NMR (SSNMR) Nuclear magnetic resonance of atomic nuclei in a solid sample.Information on local chemical environments, molecular conformation, and intermolecular packing.[3][19]Can analyze both crystalline and amorphous materials; sensitive to local structure and dynamics.[20]Does not provide long-range structural information directly.
Vibrational Spectroscopy (FTIR/Raman) Absorption or scattering of infrared or visible light due to molecular vibrations.[21]Information on functional groups, hydrogen bonding, and polymorphism.Rapid, non-destructive, can be used for in-situ monitoring.Provides indirect structural information.
Thermal Analysis (DSC/TGA) Measurement of heat flow (DSC) or mass change (TGA) as a function of temperature.[13][22]Melting point, glass transition, decomposition temperature, solvate/hydrate identification.Provides information on thermal stability and phase transitions.Does not provide direct structural information.

Data Visualization and Interpretation

Workflow Diagrams

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of 4-aminocyclohexane- 1-carboxamide HCl Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (SCXRD or PXRD) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution & Refinement (SCXRD) DataProcessing->StructureSolution PhaseID Phase Identification (PXRD) DataProcessing->PhaseID

Caption: Workflow for the X-ray crystallographic analysis of a small molecule.

Technique_Comparison cluster_diffraction Diffraction Methods cluster_spectroscopy Spectroscopic Methods cluster_thermal Thermal Methods Solid-State Characterization Solid-State Characterization SCXRD Single-Crystal XRD Solid-State Characterization->SCXRD Detailed 3D Structure PXRD Powder XRD Solid-State Characterization->PXRD Phase & Purity SSNMR Solid-State NMR Solid-State Characterization->SSNMR Local Environment Vibrational FTIR / Raman Solid-State Characterization->Vibrational Functional Groups Thermal DSC / TGA Solid-State Characterization->Thermal Thermal Properties

Caption: Interrelationship of solid-state characterization techniques.

Conclusion

X-ray crystallography is an indispensable tool in the arsenal of the pharmaceutical scientist. While the acquisition of high-quality single crystals can be a significant hurdle, the unparalleled structural detail it provides is often essential for understanding and optimizing the properties of an active pharmaceutical ingredient. This guide has provided a comprehensive, albeit generalized, framework for the X-ray crystallographic analysis of 4-aminocyclohexane-1-carboxamide hydrochloride. By integrating the detailed protocols for synthesis, crystallization, and data analysis with a comparative overview of alternative techniques, researchers are better equipped to navigate the challenges of solid-state characterization and accelerate the drug development process.

References

  • Fiveable. X–ray Crystallography – Fundamentals. [Link]

  • X-ray Diffraction (XRD). [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. (2007-05-17). [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • American Pharmaceutical Review. Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. (2010-11-01). [Link]

  • Bugay, D. E. Characterization of the solid-state: spectroscopic techniques. Advanced Drug Delivery Reviews, 48(1), 43-65. (2001). [Link]

  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. (2015-04-28). [Link]

  • Fiveable. X-ray Diffraction Techniques | Crystallography Class Notes. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2546-2566. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Fochi, M., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(90), 73562-73570. (2015). [Link]

  • Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. FEBS letters, 591(16), 2418–2432. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • ResearchGate. Can anyone please suggest the best method to grow the crystals for organic compounds. (2015-01-31). [Link]

  • Improved Pharma. X-ray Powder Diffraction (XRPD). (2024-05-29). [Link]

  • American Pharmaceutical Review. Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010-03-01). [Link]

  • Oreate AI Blog. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026-01-07). [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. (2022-09-24). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction. [Link]

  • SERC (Carleton). X-ray Powder Diffraction (XRD). (2018-06-15). [Link]

  • Rigaku. How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. (2022-05-16). [Link]

  • Malvern Panalytical. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020-05-14). [Link]

Sources

Validation

Beyond Flatland: A Comparative Analysis of Cyclohexane vs. Benzene Linkers in Drug Design

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from aromatic (benzene) to saturated (cyclohexane) systems is not merely a structural tweak—it is a strategic maneuver to improv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from aromatic (benzene) to saturated (cyclohexane) systems is not merely a structural tweak—it is a strategic maneuver to improve developability . Stemming from the seminal "Escape from Flatland" hypothesis by Lovering et al. (2009), increasing the fraction of sp3-hybridized carbons (


) correlates strongly with clinical success.

While benzene linkers offer rigid, planar geometry and


-

stacking potential, they often suffer from poor solubility ("brick dust" properties) and metabolic liabilities (toxic arene oxides). Cyclohexane linkers offer a solution by disrupting crystal packing and providing unique 3D vectors, albeit with the challenge of stereochemical complexity (cis/trans isomerism).

This guide objectively compares these two linkers, providing experimental data, decision frameworks, and validated protocols for their evaluation.

Physicochemical & Geometric Comparison

The choice between a benzene and cyclohexane linker fundamentally alters the molecule's spatial orientation and physicochemical profile.

Geometric Vectors
  • Benzene (1,4-substitution): Rigid, linear geometry. The exit vectors are parallel and coplanar (180°).

  • Cyclohexane (1,4-substitution): Exists in chair or boat conformations.

    • Trans-1,4: Diequatorial substituents are roughly parallel but spatially offset (step-like).

    • Cis-1,4: Axial-equatorial arrangement creates a bent geometry (~60-120° vector), acting as a "turn" rather than a linear spacer.

Data Comparison Table
FeatureBenzene Linker (1,4-phenylene)Cyclohexane Linker (1,4-cyclohexylene)Impact on Drug Design
Hybridization

(Planar)

(3D, Chair/Boat)
Cyclohexane increases

, improving solubility.
Solubility Low (High Lattice Energy)High (Disrupts Packing)Cyclohexane often yields 3–10x solubility improvement.
Lipophilicity (LogP) ModerateHigh (if unsubstituted)Cyclohexane is "greasier" unless polar groups are added.
Metabolic Risk High (Arene oxides, Quinones)Moderate (Oxidative clearance)Benzene carries genotoxicity risks; Cyclohexane is generally safer.
hERG Inhibition High correlation (

-stacking)
Low correlationSaturated rings reduce promiscuous binding.
Rigidity High (0 rotatable bonds in ring)Moderate (Chair flips possible)Benzene locks conformation; Cyclohexane allows "breathing."

Metabolic Stability & Toxicity: The Mechanistic Divergence

The metabolic fate of these linkers is the primary driver for switching from aromatic to aliphatic systems during lead optimization.

Benzene: The Aromatic Liability

Benzene rings are electron-rich targets for Cytochrome P450 (CYP) enzymes.

  • Epoxidation: CYP450 attacks the

    
    -system to form an arene oxide .
    
  • NIH Shift/Hydroxylation: This rearranges to a phenol (stable) or opens to reactive species.

  • Toxicity: If the phenol oxidizes further to a quinone-imine or quinone , it can covalently bind to DNA or proteins (genotoxicity/hepatotoxicity).

Cyclohexane: The Oxidative Soft Spot

Cyclohexane rings lack the


-cloud, making them immune to arene oxide formation.
  • Hydroxylation: Metabolism occurs via H-atom abstraction, typically at the C3 or C4 position.

  • Outcome: The resulting alcohol is highly polar and rapidly glucuronidated/excreted.

  • Risk: While safer, rapid metabolism can lead to poor pharmacokinetic (PK) half-life unless the "soft spots" are blocked (e.g., with Fluorine or gem-dimethyl groups).

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways and associated risks.

MetabolicFate Start Linker Selection Benzene Benzene Linker (Aromatic) Start->Benzene Cyclohexane Cyclohexane Linker (Aliphatic) Start->Cyclohexane CYP_A CYP450 Epoxidation Benzene->CYP_A AreneOxide Arene Oxide (Reactive Electrophile) CYP_A->AreneOxide High Risk Tox Covalent Binding (Toxicity/Genotoxicity) AreneOxide->Tox Idiosyncratic Toxicity Phenol Phenol (Stable Metabolite) AreneOxide->Phenol NIH Shift CYP_B CYP450 Hydroxylation Cyclohexane->CYP_B Alcohol Hydroxy-Cyclohexane (Polar Metabolite) CYP_B->Alcohol Phase I Clearance Glucuronidation & Renal Excretion Alcohol->Clearance Phase II

Figure 1: Comparative metabolic pathways. Benzene linkers carry a risk of reactive metabolite formation (Arene Oxides), whereas cyclohexane linkers typically undergo predictable hydroxylation leading to clearance.

Experimental Protocols

To validate the benefits of a cyclohexane linker, two key experiments are required: Synthesis (to access the scaffold) and LogD Measurement (to quantify the "Escape from Flatland" benefit).

Protocol A: Stereoselective Synthesis of Cyclohexane Linkers

Objective: Convert an aromatic precursor to a cyclohexane linker while controlling the cis/trans ratio. Note: Direct hydrogenation of benzene often yields a mixture. For precise medicinal chemistry, coupling pre-formed stereoisomers is preferred. However, if hydrogenation is necessary, use the following:

Materials:

  • Substrate: 4-substituted benzoic acid derivative (1.0 eq).

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al2O3).

  • Solvent: Methanol or Acetic Acid.

  • Hydrogen Source: H2 gas (Balloon or Parr shaker).

Step-by-Step Methodology:

  • Preparation: Dissolve the aromatic substrate (0.5 mmol) in Methanol (10 mL).

  • Catalyst Addition: Add 5% Rh/C (10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation:

    • For Cis-Selectivity: Use Rh/C at ambient pressure (balloon) and temperature. The mechanism favors syn-addition of hydrogen.

    • For Trans-Selectivity: Use high pressure (50 psi) and heat (60°C), or treat the cis-product with a base (e.g., NaOMe) to thermodynamically equilibrate to the more stable trans-isomer (diequatorial).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Analysis: Analyze via 1H-NMR.

    • Diagnostic Signal: Axial protons (trans) typically appear upfield (~3.5 ppm, tt) compared to equatorial protons (cis) due to shielding effects.

Protocol B: High-Throughput LogD Determination (Shake-Flask)

Objective: Quantify the lipophilicity/solubility improvement of the cyclohexane analog vs. the benzene analog.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (saturated with PBS).

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Saturation: Pre-saturate Octanol with PBS and PBS with Octanol for 24 hours to ensure equilibrium.

  • Preparation: In a 2 mL vial, add 495 µL of pre-saturated PBS and 495 µL of pre-saturated Octanol.

  • Spiking: Add 10 µL of test compound (10 mM DMSO stock). Final concentration = 100 µM.

  • Equilibration: Cap tightly and shake (vortex) for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Sampling:

    • Carefully remove an aliquot from the top (Octanol) phase. Dilute 100x with Methanol.

    • Carefully remove an aliquot from the bottom (PBS) phase. Dilute 1x with Methanol.

  • Quantification: Inject both samples into LC-MS/MS. Measure Peak Area (AUC).

  • Calculation:

    
    
    
  • Validation: The cyclohexane linker should ideally show a lower LogD (or similar LogD with higher kinetic solubility) compared to the benzene analog.

Decision Matrix: When to Switch?

Not every benzene ring should be replaced. Use this decision logic to determine if a cyclohexane bioisostere is appropriate for your lead series.

DecisionMatrix Start Evaluate Benzene Linker Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is the Ring a Metabolic Hotspot? Q1->Q2 No (Solubility OK) Switch Switch to Cyclohexane (or Bicyclo[1.1.1]pentane) Q1->Switch Yes (Poor Solubility) Q3 Is Planarity Critical for Binding? Q2->Q3 No (Stable) Q2->Switch Yes (High Clearance) Keep Keep Benzene Linker Q3->Keep Yes (Needs Pi-Stacking) Modify Add Polar Groups / Nitrogen (Pyridine/Pyrimidine) Q3->Modify No (Vector Only) Modify->Switch If Tox Issues Persist

Figure 2: Strategic decision tree for linker optimization. Solubility and metabolic liability are the primary triggers for switching to saturated systems.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Example of saturation improving metabolic profile). Link
    

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Aminocyclohexane-1-carboxamide Hydrochloride

Executive Summary & Immediate Directive Do not dispose of 4-Aminocyclohexane-1-carboxamide hydrochloride down the drain or in general trash. While this compound is not typically classified as a P-listed (acutely toxic) w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 4-Aminocyclohexane-1-carboxamide hydrochloride down the drain or in general trash.

While this compound is not typically classified as a P-listed (acutely toxic) waste under US EPA RCRA regulations, it poses specific chemical hazards due to its amine functionality and hydrochloride salt structure. It must be managed as Regulated Hazardous Chemical Waste .

The Critical Risk: The primary operational risk is not immediate explosion, but rather incompatible mixing . Mixing this amine salt with strong oxidizers can cause exothermic ignition. Mixing with bleach (sodium hypochlorite) can generate chloramines, which are toxic and potentially explosive.

Chemical Profile & Hazard Assessment

Understanding the molecule is the first step in a self-validating safety protocol. This section details the "Why" behind the disposal procedures.

PropertyDataOperational Implication
Chemical Structure Cyclohexane ring w/ Amino & Carboxamide groups (HCl salt)Organic nitrogen content requires incineration with NOx scrubbers.
Physical State White to off-white solidHigh potential for dust generation; inhalation hazard.
Acidity (pH) Acidic in aqueous solution (HCl salt)Corrosive Risk: Can degrade metal containers over time if wet.
Reactivity Incompatible with Strong Oxidizers, Strong BasesSegregation Rule: Do not store with Nitric Acid, Peroxides, or Bleach.
Thermal Decomposition Releases HCl, NOx, CO, CO2Fire Risk: In a fire, smoke is highly toxic/corrosive.
Expert Insight: The Hydrochloride Factor

As a hydrochloride salt, this compound is essentially a "masked" acid. When dissolved in water, it dissociates to release chloride ions and the protonated amine, lowering the pH. If you inadvertently mix this with a strong base (like Sodium Hydroxide waste), you will perform an in-situ free-basing reaction. This generates heat (exotherm) and may liberate the free amine, which often has a more potent, fishy odor and higher volatility than the salt form. Always test pH compatibility before bulking waste.

Waste Classification & Regulatory Coding

Proper coding ensures the receiving facility incinerates the waste correctly.

  • RCRA Status: Non-listed (unless part of a specific industrial stream).

  • Waste Characterization:

    • D002 (Corrosivity): Applicable if aqueous solution pH

      
       2.[1]
      
    • General Hazard: Irritant (Skin/Eye/Respiratory).[2]

  • Recommended Labeling: "Hazardous Waste - Organic Solid (Toxic, Irritant)."

Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System . You do not proceed to the next step until the current condition is verified.

Phase 1: Segregation & Preparation
  • Isolate the Waste:

    • Solid Waste: Keep in original container or transfer to a wide-mouth HDPE jar.

    • Liquid Waste (Mother Liquor): If the compound is dissolved in solvent (e.g., Methanol, DMSO), segregate into "Organic Solvents" waste.

  • Compatibility Check (The Self-Validating Step):

    • Before pouring into a central carboy: Take 1 mL of the waste solution and mix it with 1 mL of the current carboy contents in a fume hood.

    • Observation: Watch for bubbling, heat generation, or color change for 30 seconds.

    • Result: If stable, proceed.[3] If reactive, segregate into a standalone container.

Phase 2: Packaging
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums due to the potential acidity of the HCl salt.

  • Labeling:

    • Affix a hazardous waste label.

    • Write the full chemical name: 4-Aminocyclohexane-1-carboxamide hydrochloride.

    • Check hazards: [x] Irritant [x] Toxic.

  • Secondary Containment: Place the sealed container inside a secondary tray to capture potential leaks.

Phase 3: Final Disposal
  • Method: High-temperature incineration.

  • Requirement: The incineration facility must be equipped with a scrubber system to neutralize the Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) generated during combustion.

Operational Workflow Diagram

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Aminocyclohexane-1-carboxamide HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath PackSolid Package in HDPE Jar (Double Bagged) SolidPath->PackSolid CompatTest Compatibility Test (Mix small aliquot) LiquidPath->CompatTest Segregate Segregate as Standalone Waste CompatTest->Segregate Reaction/Heat BulkMix Bulk into Organic Waste Carboy CompatTest->BulkMix No Reaction Label Labeling: 'Organic Amine Salt' 'Irritant/Corrosive' Segregate->Label BulkMix->Label PackSolid->Label EHS Handover to EHS for Incineration Label->EHS

Figure 1: Decision matrix for segregating and packaging amine salt waste to prevent incompatible mixing events.

Emergency Contingencies

In the event of a spill during the disposal process:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use bleach to clean the surface (risk of chloramine formation).

  • Decontamination: Wash the area with a mild soap solution and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[4] Compound Summary: 4-Aminocyclohexanecarboxylic acid hydrochloride.[2] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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4-Aminocyclohexane-1-carboxamide hydrochloride
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